6,8-Dibromo-3-formylchromone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,8-dibromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEURQCXJDIUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229693 | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-76-7 | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dibromo-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,8-Dibromo-3-formylchromone CAS number and properties
An In-Depth Technical Guide to 6,8-Dibromo-3-formylchromone: Synthesis, Properties, and Applications
Introduction
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Within this important class of heterocycles, this compound stands out as a particularly valuable and versatile building block. Its structure is characterized by three key features: the chromone core, two bromine atoms at the 6 and 8 positions which enhance lipophilicity and can participate in halogen bonding, and a highly reactive formyl (aldehyde) group at the 3-position. This aldehyde function serves as a synthetic handle, allowing for extensive chemical modifications and the construction of diverse molecular libraries.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, insights into its chemical reactivity, a summary of its applications in research, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its effective use in research and synthesis. This compound is a solid at room temperature with a distinct set of identifiers and characteristics that are crucial for its characterization and application.
| Property | Value | Reference(s) |
| CAS Number | 42059-76-7 | [1][2] |
| Alternate CAS | 76743-82-3 | [3][4] |
| IUPAC Name | 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde | [5] |
| Synonyms | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [1][6] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [1] |
| Molecular Weight | 331.94 g/mol | [1] |
| Melting Point | 174-176 °C | [2] |
| Appearance | Solid | |
| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [3] |
| SMILES | O=C(C1=COc2c(Br)cc(Br)cc2C1=O)[H] |
Synthesis via Vilsmeier-Haack Formylation
Expertise & Experience: The Rationale for the Vilsmeier-Haack Reaction
The synthesis of 3-formylchromones is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This method is the industry standard for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction's power lies in the in-situ generation of a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12] This electrophile is reactive enough to attack the activated aromatic ring of a 2-hydroxyacetophenone precursor but is not so harsh as to cause degradation. The initial cyclization to the chromone ring and the subsequent formylation occur in a one-pot process, making this an efficient and high-yielding route.[7][13]
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[13] Each step includes checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents:
-
3',5'-Dibromo-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Crushed ice or ice-cold water
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cool anhydrous DMF (e.g., 10 mL) to 0-5 °C.
-
Substrate Addition: To the cooled DMF, add 3',5'-Dibromo-2'-hydroxyacetophenone (1 equivalent) portion-wise while stirring vigorously. Ensure the temperature remains low.
-
Vilsmeier Reagent Formation & Reaction: Slowly add phosphorus oxychloride (POCl₃, ~2.5 equivalents) dropwise via a dropping funnel to the stirred mixture.
-
Validation Checkpoint: The addition is exothermic. Maintain the temperature below 10 °C. A thick, often colored (pink to reddish) precipitate or slurry will form, indicating the formation of the Vilsmeier reagent and its reaction with the substrate.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or for ~12 hours).
-
Validation Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting acetophenone.
-
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or into vigorously stirred ice-cold water.
-
Validation Checkpoint: A solid precipitate of the crude product should form upon hydrolysis of the reaction intermediate.
-
-
Purification: Filter the solid product, wash it thoroughly with cold water, and dry it. Recrystallize the crude solid from ethanol to yield the pure this compound.
-
Validation Checkpoint: The final product should be a crystalline solid with a melting point of 174-176 °C.[2]
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its aldehyde group and the chromone core itself.[14] The aldehyde is a potent electrophile, readily undergoing condensation reactions, while the C2 position of the pyrone ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic systems.[15]
Key Reaction Pathways
Caption: Major reaction pathways for this compound.
This reactivity makes it an ideal starting material for generating libraries of compounds for high-throughput screening. For instance, it can be used in Knoevenagel condensations with malonic acid derivatives or in multicomponent reactions to build complex molecular architectures like 9-azabicyclo[3.3.1]nonanes.[14][16]
Applications in Drug Discovery and Research
The unique combination of the chromone core and its specific substituents gives this compound a range of reported biological activities, making it a compound of significant interest for further investigation.[8]
| Biological Activity | Description | Reference(s) |
| Urease Inhibition | The compound is reported to exhibit inhibitory activity against the urease enzyme, which is a target for treating infections by Helicobacter pylori. | [17] |
| Anticancer | 3-Formylchromone derivatives have shown tumor cell-specific cytotoxicity, indicating potential as anticancer agents. | [17][18] |
| Anti-HIV | The parent compound has been evaluated for anti-HIV activity. | [17] |
| Alkaline Phosphatase Inhibition | It serves as a starting material for the synthesis of alkaline phosphatase inhibitors. | [17] |
The bromine atoms are crucial to its activity profile. They can form halogen bonds with biological targets, a type of non-covalent interaction that is increasingly recognized as important in drug design.[17] The formyl group acts as a key hydrogen bond acceptor and a reactive point for covalent modification of target proteins.
Safety and Handling
Due to its toxicity profile, this compound must be handled with appropriate precautions.
| Safety Information | Details | Reference(s) |
| GHS Pictogram | GHS06 (Skull and crossbones) | |
| Signal Word | Danger | [5] |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Hazard Statement | H301: Toxic if swallowed | |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful tool for discovery. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its formyl group and chromone core, makes it an invaluable platform for generating novel heterocyclic compounds. Its demonstrated biological activities underscore its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock the full potential of this potent scaffold.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 42059-76-7 | this compound - AiFChem [aifchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. sciforum.net [sciforum.net]
- 8. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 6,8-Dibromo-3-formylchromone
An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated derivative of 3-formylchromone, a class of heterocyclic compounds that holds a significant position in synthetic and medicinal chemistry. The chromone scaffold is a common motif in natural products and pharmacologically active molecules. The addition of a formyl group at the 3-position introduces a versatile chemical handle, transforming the molecule into a powerful building block for constructing more complex chemical architectures.
The strategic placement of two bromine atoms on the benzene ring at positions 6 and 8 profoundly influences the molecule's electronic properties and reactivity. These electron-withdrawing groups enhance the electrophilicity of the chromone system, making it a prime substrate for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, grounding all claims in established scientific literature.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 42059-76-7 | [1][2][3] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [1][4] |
| Molecular Weight | 331.94 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 174-176 °C (lit.) | [1][2][3] |
| Solubility | Soluble in Chloroform | [5] |
| SMILES String | [H]C(=O)C1=COc2c(Br)cc(Br)cc2C1=O | [2] |
| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [2] |
Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 3-formylchromones, including the 6,8-dibromo derivative, is the Vilsmeier-Haack reaction.[6][7][8] This formylation reaction is a cornerstone of organic synthesis for introducing an aldehyde group to electron-rich aromatic and heterocyclic rings.
The causality behind this choice of reaction lies in its reliability and high yield. The process begins with the appropriate precursor, 2-hydroxy-3,5-dibromoacetophenone, which is reacted with a Vilsmeier reagent. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds through cyclization to form the chromone ring system with the desired formyl group at the C-3 position.[6][7]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General Vilsmeier-Haack Formylation
The following protocol is a generalized procedure based on established methods for synthesizing substituted 3-formylchromones.[6][7]
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring. Allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 2-hydroxy-3,5-dibromoacetophenone, in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After addition, allow the reaction mixture to stir at room temperature overnight, or heat as necessary to drive the reaction to completion. Progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture into crushed ice or cold water to decompose the excess reagent and precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Chemical Reactivity and Mechanistic Insights
The unique arrangement of functional groups in this compound results in a molecule with multiple electrophilic sites, making it a highly versatile synthon.[9][10] The primary sites for nucleophilic attack are the C-2 position, the carbonyl carbon of the aldehyde (C-3 formyl group), and the C-4 carbonyl carbon. This multi-faceted reactivity allows it to act as a Michael acceptor, a heterodiene, or a dienophile, depending on the reaction conditions and the nature of the nucleophile.[9][10]
Caption: Key electrophilic sites on the 3-formylchromone scaffold.
Key Reaction Pathways
-
Condensation with Active Methylene Compounds: 3-formylchromones readily undergo condensation reactions with compounds containing active methylene or methyl groups, such as malonic acid derivatives or acetophenones.[9][11] These base-catalyzed reactions, often using pyridine, typically lead to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for further synthesis.[9] For instance, reaction with acetophenone derivatives yields chalcone-like structures.[11][12]
-
Reactions with Nitrogen Nucleophiles: The reaction of 3-formylchromones with nitrogen nucleophiles like amines is particularly interesting and often solvent-dependent.[10][13][14]
-
With primary amines , the reaction can lead to Schiff bases or, under certain conditions (e.g., in alcoholic solvents), can proceed via a nucleophilic addition followed by the opening of the pyrone ring to form 4-chromanone derivatives.[10][14]
-
With secondary amines such as morpholine or piperidine, the reaction often results in enaminoketones as products of pyrone ring-opening.[10]
-
-
Multicomponent Reactions: The diverse reactivity of the 3-formylchromone scaffold makes it an ideal candidate for three-component domino reactions.[11][15] These reactions allow for the rapid construction of complex molecular frameworks from simple starting materials in a single pot, which is highly desirable in drug discovery for generating chemical libraries.
Spectroscopic Data and Characterization
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques. The expected data provides a fingerprint for confirming the identity and purity of the compound.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm (singlet) |
| C-2 Proton | ~8.6 ppm (singlet) | |
| Aromatic Protons | ~7.0 - 9.0 ppm | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~188 ppm |
| Ketone Carbonyl (C=O) | ~176 ppm | |
| Aromatic & Vinyl Carbons | ~118 - 155 ppm | |
| FTIR (cm⁻¹) | C=O Stretch (Ketone) | ~1630 - 1690 cm⁻¹[16] |
| C=O Stretch (Aldehyde) | ~1720 - 1730 cm⁻¹[17] | |
| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹[16] | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ | ~332 (based on Br isotopes) |
Note: NMR shifts are approximate and can vary based on the solvent used. FTIR data is based on characteristic ranges for the parent compound and related structures.[16][18][19][20][21]
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile intermediate and its potential as a biologically active agent.
-
Synthetic Intermediate: It serves as a key precursor for synthesizing a wide array of fused heterocyclic systems and substituted chromones.[9][15] Its predictable reactivity allows chemists to design rational synthetic routes to novel compounds for screening in drug discovery programs. For example, it can be used to prepare (E)-N′-((6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide.[2]
-
Medicinal Chemistry:
-
Urease Inhibition: this compound has been reported to exhibit inhibitory activity against the urease enzyme.[2] Urease inhibitors are of interest for treating infections caused by bacteria like Helicobacter pylori.
-
Anti-diabetic Potential: In silico studies on related 6-substituted 3-formylchromone derivatives have shown strong binding affinity for proteins relevant to diabetes, suggesting this class of compounds could be explored as potential anti-diabetic agents.[16]
-
Cytotoxic and Anti-inflammatory Activity: The broader family of 3-formylchromones has been investigated for tumor cell-specific cytotoxicity and anti-inflammatory effects, indicating a rich pharmacological potential for derivatives like the 6,8-dibromo analog.[16][22]
-
Safety and Handling
Based on available data, this compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2]
-
GHS Pictogram: GHS06 (Skull and crossbones)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H301 (Toxic if swallowed)[2]
-
Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2]
Conclusion
This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and versatile reactivity make it an invaluable tool for researchers. The demonstrated biological activities of this compound and its analogs underscore its promise as a scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge necessary for scientists to effectively and safely utilize this powerful chemical entity in their research endeavors.
References
- 1. chembk.com [chembk.com]
- 2. This compound 99 42059-76-7 [sigmaaldrich.com]
- 3. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sciforum.net [sciforum.net]
- 8. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 9. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
- 22. 6-Bromo-3-formylchromone 99 52817-12-6 [sigmaaldrich.com]
6,8-Dibromo-3-formylchromone molecular structure and weight
An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone: Molecular Structure, Properties, and Synthesis
Introduction
This compound is a halogenated heterocyclic compound belonging to the formylchromone class of molecules. Chromones, which feature a benzopyran-4-one core structure, are significant scaffolds in medicinal chemistry and organic synthesis. The introduction of a reactive formyl group at the 3-position and bromine atoms at the 6- and 8-positions endows this molecule with unique chemical reactivity and potential biological activity. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers in drug development and chemical sciences.
Molecular Structure and Elucidation
The molecular architecture of this compound is defined by a fused ring system with specific functional groups that dictate its chemical behavior.
-
Core Scaffold : The foundation of the molecule is a chromone ring, which is a bicyclic system consisting of a benzene ring fused to a pyran-4-one ring (4H-1-benzopyran-4-one). This core is a common motif in various natural products and pharmacologically active compounds.
-
Substituents :
-
Bromo Groups : Two bromine atoms are substituted on the benzene ring at positions C6 and C8. These heavy halogens significantly increase the molecular weight and modify the electronic properties of the aromatic ring through their inductive and resonance effects. They can also serve as potential sites for further cross-coupling reactions.
-
Formyl Group : A formyl (aldehyde, -CHO) group is attached to the C3 position of the pyranone ring. This electron-withdrawing group is a key reactive center, making the molecule a valuable intermediate for synthesizing more complex heterocyclic systems.[1] It readily participates in condensation reactions with various nucleophiles.[2]
-
The systematic IUPAC name for this compound is 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde.[3][4]
Structural Representation
Caption: 2D structure of this compound.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄Br₂O₃ | [3][4][5] |
| Molecular Weight | 331.94 g/mol | [3][4] |
| Monoisotopic Mass | 329.85272 g/mol | [5] |
| CAS Number | 42059-76-7 | [3][4][6] |
| Appearance | Solid, Yellow solid | [4][7] |
| Melting Point | 174-176 °C | [4][6][8] |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br | [5] |
| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [4][5] |
| Solubility | Soluble in Chloroform | [7] |
Synthesis and Reactivity
Synthetic Pathway: Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][2] This one-pot procedure involves the formylation and cyclization of a substituted 2-hydroxyacetophenone.
The general workflow is as follows:
-
Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl₃) is reacted with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, chloroiminium salt.
-
Formylation and Cyclization : The appropriate starting material, 2-hydroxy-3,5-dibromoacetophenone, is added to the Vilsmeier reagent. The reaction proceeds through double formylation at the hydroxyl group and the adjacent aromatic carbon, followed by intramolecular cyclization and dehydration.
-
Hydrolysis : The reaction mixture is quenched with water or ice to hydrolyze the intermediate and precipitate the final this compound product.
This method is widely adopted due to its high yields and applicability to a broad range of substituted acetophenones.[2][9]
Caption: General workflow for the synthesis of 3-formylchromones.
Chemical Reactivity
The formyl group at the C3 position is the primary center of reactivity. It allows this compound to serve as a versatile building block for creating a diverse library of derivatives. For example, it can undergo Claisen-Schmidt condensation with ketones to form chalcone-like structures, a reaction that has been used to synthesize flavone-chalcone hybrids.[10]
Applications and Biological Significance
Derivatives of 3-formylchromone are explored for various pharmacological activities.
-
Enzyme Inhibition : this compound has been reported to exhibit inhibitory activity against the urease enzyme.
-
Synthetic Intermediate : Its primary application is as a precursor in organic synthesis. It is used in the preparation of more complex molecules, such as (E)-N′-((6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide.
-
Cancer Research : While not directly studied for anticancer effects, related bromo-formylchromone structures have been used to synthesize hybrid compounds that demonstrate anticancer properties by generating reactive oxygen species (ROS) in cancer cells.[10]
Safety Information
This compound is classified as toxic if swallowed.
-
GHS Pictogram : GHS06 (Skull and crossbones)[4]
-
Signal Word : Danger[4]
-
Hazard Statement : H301 (Toxic if swallowed)[4]
-
Precautionary Statement : P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[4]
Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this compound.[4]
Conclusion
This compound is a well-defined chemical entity with a precise molecular structure and weight. Its chromone core, substituted with bromine atoms and a reactive formyl group, makes it a valuable intermediate for synthetic chemists. The robust Vilsmeier-Haack reaction provides a reliable route for its synthesis, enabling further exploration of its potential in creating novel heterocyclic compounds for applications in medicinal chemistry and materials science.
References
- 1. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound 99 42059-76-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 7. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 8. chembk.com [chembk.com]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
Spectroscopic Characterization of 6,8-Dibromo-3-formylchromone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6,8-Dibromo-3-formylchromone (CAS No: 42059-76-7).[1][2][3] As a key intermediate in the synthesis of diverse heterocyclic compounds with potential pharmacological activities, a thorough understanding of its structural and electronic characteristics is paramount. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar small molecules are also presented, ensuring researchers can validate these predictions and confidently characterize their samples.
Molecular Structure and Overview
This compound is a derivative of chromone, featuring bromine atoms at positions 6 and 8 of the benzo-γ-pyrone ring system and a formyl (aldehyde) group at position 3. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.
-
IUPAC Name: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2]
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data provide a unique fingerprint of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/olefinic region. The electron-withdrawing nature of the carbonyl group, the formyl group, and the bromine atoms leads to a general downfield shift for all protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | H-CHO | Aldehyde protons are highly deshielded and typically appear > 9.5 ppm. |
| ~8.8 | Singlet (s) | 1H | H-2 | The proton at C-2 is adjacent to the electron-withdrawing C=O group and the formyl-substituted C-3, resulting in a significant downfield shift. |
| ~8.2 | Doublet (d) | 1H | H-5 or H-7 | Aromatic protons ortho to a bromine and para to a carbonyl are strongly deshielded. The multiplicity is a doublet due to meta-coupling (⁴J) with the other aromatic proton. |
| ~8.0 | Doublet (d) | 1H | H-7 or H-5 | Similar to the other aromatic proton, deshielded by adjacent bromine and the pyrone ring. Meta-coupling (⁴J ≈ 2.5 Hz) results in a doublet. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals, corresponding to each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188.0 | C-CHO | Aldehyde carbonyl carbons are characteristically found in this downfield region. |
| ~175.0 | C-4 | The ketone carbonyl carbon of the chromone ring is highly deshielded. |
| ~158.0 | C-8a | Quaternary carbon attached to the pyrone oxygen. |
| ~155.0 | C-2 | Olefinic carbon adjacent to the formyl group and pyrone oxygen. |
| ~140.0 | C-7 | Aromatic carbon bearing a proton, shifted downfield by the adjacent bromine. |
| ~128.0 | C-5 | Aromatic carbon bearing a proton. |
| ~125.0 | C-4a | Quaternary carbon at the fusion of the two rings. |
| ~122.0 | C-3 | Olefinic carbon bearing the formyl group. |
| ~118.0 | C-8 | Aromatic carbon attached to bromine. |
| ~116.0 | C-6 | Aromatic carbon attached to bromine. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][5]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved, using gentle vortexing if necessary.[1][3]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[3]
-
Data Acquisition: Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the Free Induction Decay (FID) data.[7]
-
Processing: Process the FID using Fourier transformation, followed by phase and baseline correction to generate the final spectrum. Reference the spectrum using the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[1][7]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands (KBr Pellet)
The IR spectrum of this compound is expected to be complex but dominated by strong absorptions from its carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Ar-H, C(2)-H | Stretching |
| ~2850, ~2750 | Weak | Aldehyde C-H | Stretching (Fermi Doublet) |
| ~1705 | Strong, Sharp | C=O (Aldehyde) | Stretching |
| ~1660 | Strong, Sharp | C=O (Ketone, C-4) | Stretching |
| ~1620, ~1580 | Medium | C=C | Aromatic & Pyrone Ring Stretching |
| ~1450 | Medium | C-O-C | Asymmetric Stretching |
| ~880 | Strong | C-H | Aromatic Out-of-Plane Bending |
| ~700-550 | Medium-Strong | C-Br | Stretching |
Rationale: The two carbonyl groups (ketone and aldehyde) are conjugated with the π-system, which lowers their stretching frequencies compared to non-conjugated analogs. The C-4 ketone stretch is expected at a lower wavenumber than the aldehyde C=O.[4] The presence of two adjacent C-H bonds on the aromatic ring is expected to give rise to a strong out-of-plane bending absorption.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[8]
-
Drying: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) are thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring sample signals.[2][9]
-
Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr. The goal is a homogenous, fine powder to minimize light scattering.[10]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply 8-10 tons of pressure for several minutes under vacuum using a hydraulic press to form a transparent or translucent pellet.[8][11]
-
Background Collection: Place a pellet made of pure KBr in the spectrometer and run a background scan.
-
Sample Analysis: Replace the background pellet with the sample pellet and acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI-MS experiment, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12]
| m/z (Predicted) | Ion | Description |
| 329.8, 331.8, 333.8 | [C₁₀H₄Br₂O₃]⁺˙ | Molecular Ion (M⁺˙) . The three peaks will appear in an approximate 1:2:1 intensity ratio, characteristic of a dibrominated compound. |
| 301.8, 303.8, 305.8 | [M - CO]⁺˙ | Loss of a carbonyl group (28 Da). |
| 250.9, 252.9 | [M - Br]⁺ | Loss of a bromine radical. |
| 222.9, 224.9 | [M - Br - CO]⁺ | Subsequent loss of a carbonyl group. |
| 183, 185 | [C₇H₄BrO]⁺ | Formation of the bromobenzoyl cation, a common fragment in chromone derivatives.[13] |
| 155, 157 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation. |
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
While EI-MS is excellent for fragmentation analysis, Electrospray Ionization (ESI) is a softer technique commonly coupled with liquid chromatography (LC) for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis.
-
Ion Source Optimization: Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to achieve a stable and robust signal for the protonated molecule [M+H]⁺.[14][15][16]
-
Data Acquisition: Acquire the full scan mass spectrum. For high-resolution instruments (e.g., TOF, Orbitrap), this will provide a highly accurate mass measurement of the molecular ion, allowing for confirmation of the elemental formula.
-
Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which can be used for structural confirmation.[17]
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, theoretically-grounded framework of the expected spectroscopic data for this important synthetic intermediate. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality, reproducible data for this compound and its derivatives, facilitating confident characterization and accelerating research and development efforts.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique - Kintek Solution [kindle-tech.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. savemyexams.com [savemyexams.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6,8-Dibromo-3-formylchromone
Abstract
This technical guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of 6,8-Dibromo-3-formylchromone, a key heterocyclic intermediate. The chromone scaffold is a privileged structure in medicinal chemistry, and its 3-formyl derivatives are versatile precursors for a diverse range of pharmacologically active compounds.[1][2] This document details a robust and high-yield synthesis via the Vilsmeier-Haack reaction, a cornerstone method for this class of compounds.[3][4] We offer a causality-driven explanation for each experimental step, moving beyond a simple recitation of protocol. Furthermore, a rigorous characterization framework is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish the molecule's identity, structure, and purity with self-validating logic. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding. This guide is intended to empower researchers in synthetic and medicinal chemistry to confidently prepare and validate this compound for downstream applications in drug discovery and materials science.
Introduction: The Strategic Importance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) ring system is the core structural feature of numerous natural products, particularly flavonoids, and serves as a foundational scaffold in modern drug discovery.[5][6] Molecules incorporating the chromone nucleus exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[6][7][8] The inherent versatility of the chromone system allows for structural modifications that can fine-tune its interaction with various biological targets.[2]
Among the myriad of chromone derivatives, 3-formylchromones stand out as exceptionally valuable synthetic intermediates.[2][4] The aldehyde group at the C-3 position is a reactive handle that facilitates a wide array of chemical transformations, enabling the construction of more complex, fused heterocyclic systems.[3][9] The Vilsmeier-Haack reaction is a highly efficient and widely adopted one-pot method for the synthesis of 3-formylchromones directly from substituted 2-hydroxyacetophenones.[3][10]
This guide focuses specifically on This compound (CAS No: 42059-76-7).[11][12] The introduction of two bromine atoms onto the benzene ring significantly alters the electronic properties of the molecule and provides additional vectors for synthetic elaboration, such as cross-coupling reactions. This compound has been identified as a precursor for molecules with potential urease inhibitory activity and tumor cell-specific cytotoxicity.[13] The objective of this document is to provide a definitive, field-proven protocol for its synthesis and a multi-faceted analytical strategy for its unambiguous characterization.
Synthesis via Vilsmeier-Haack Reaction
Principle and Rationale
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction accomplishes the formylation and cyclization of a 2-hydroxyacetophenone precursor in a single, efficient step.[3]
The Causality Behind the Method:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This in-situ reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[14][15] This reagent is the active formylating agent.
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the starting material, 3,5-dibromo-2-hydroxyacetophenone, attacks the Vilsmeier reagent. The genius of this reaction lies in its dual function: it formylates the molecule and the reaction conditions promote an intramolecular cyclization with the phenolic hydroxyl group, followed by dehydration, to form the stable chromone ring system.[3] This one-pot cyclization is significantly more efficient than multi-step classical condensation methods.[1]
Reaction Scheme
The overall transformation is depicted below:
Starting Material: 3,5-Dibromo-2-hydroxyacetophenone Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Product: this compound
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
3,5-Dibromo-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice bath
-
Crushed ice and water
-
Ethanol (for crystallization)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
Vilsmeier Reagent Preparation (Self-Validating Check: Exothermic Reaction): In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (6.0 mL). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (2.0 mL) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a thick, often pinkish or yellowish solid complex indicates the successful generation of the Vilsmeier reagent.[10] Stir the mixture at this temperature for an additional 30 minutes.
-
Substrate Addition: To the pre-formed Vilsmeier reagent, add 3,5-dibromo-2-hydroxyacetophenone (0.01 mol) portion-wise over 10 minutes. Control the addition to maintain a manageable reaction viscosity and temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or until TLC analysis indicates the complete consumption of the starting material. The thick paste will gradually become a mobile slurry.
-
Work-up and Isolation (Self-Validating Check: Precipitation): Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and quenches the excess reagents. A solid precipitate of the crude product should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from ethanol to yield pure this compound as a solid.[10]
Comprehensive Characterization
Unambiguous characterization is critical to validate the successful synthesis of the target compound. A combination of spectroscopic and physical methods provides a self-validating system where each piece of data corroborates the others.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound are confirmed by the following data, which should be consistent with literature values.
| Property | Observed Value / Expected Data | Source |
| Molecular Formula | C₁₀H₄Br₂O₃ | [11][16] |
| Molecular Weight | 331.94 g/mol | [11][16] |
| Appearance | Solid | [11] |
| Melting Point | 174-176 °C | [11] |
| IR (KBr, cm⁻¹) | ~1690 (C=O, aldehyde), ~1650 (C=O, γ-pyrone), C-Br stretches | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.3 (s, 1H, -CHO), ~8.5 (s, 1H, H-2), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H) | Inferred |
| Mass Spec (EI-MS) | m/z 330/332/334 (M⁺, characteristic 1:2:1 isotopic pattern for Br₂) | Inferred |
Rationale of Analytical Techniques
Caption: Inter-validation map for the characterization of the target molecule.
-
Infrared (IR) Spectroscopy: This technique is a rapid and reliable first check for the presence of key functional groups. The strong carbonyl (C=O) absorption bands for the γ-pyrone (~1650 cm⁻¹) and the aldehyde (~1690 cm⁻¹) are definitive markers.[4] The presence of these two distinct peaks confirms that both the chromone ring and the formyl group are intact.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a precise map of the proton environment. The downfield singlet for the aldehyde proton (around 10 ppm) is unmistakable. The singlet for the H-2 proton on the pyrone ring is also characteristic. The aromatic protons will appear as doublets, confirming the disubstitution pattern on the benzene ring.
-
Mass Spectrometry (MS): This technique provides the most direct evidence of the molecular weight. For this compound, the molecular ion peak will appear as a distinctive cluster (M⁺, M⁺+2, M⁺+4) in an approximate 1:2:1 intensity ratio, which is the classic isotopic signature for a molecule containing two bromine atoms. This is a crucial self-validating piece of data.
-
Melting Point (MP): A sharp melting point within the narrow range of 174-176 °C is a strong indicator of high sample purity.[11]
Applications and Future Perspectives
This compound is not an end-product but a high-value starting material. Its utility lies in its potential to be elaborated into a diverse library of novel compounds.
-
Scaffold for Drug Discovery: The aldehyde functionality can be readily converted into imines, hydrazones, chalcones, and other derivatives, which can then be screened for biological activity.[17][18] The bromo-substituents can be used as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity.
-
Precursor to Fused Heterocycles: The molecule can undergo condensation reactions with various bifunctional nucleophiles to construct fused heterocyclic systems, which are often associated with potent pharmacological effects.[3]
-
Fluorescent Probes: The chromone core possesses intrinsic photochemical properties, and its derivatives can be developed as fluorescent probes for biological imaging or sensing applications.[1]
Conclusion
This guide has detailed a reliable and efficient synthetic route for this compound using the Vilsmeier-Haack reaction. The rationale behind the choice of methodology and the step-by-step protocol are provided to ensure reproducibility. Furthermore, a comprehensive characterization strategy employing a suite of analytical techniques has been outlined. The data from these techniques form a self-validating system, confirming the structure and purity of the final product with a high degree of confidence. The strategic importance of this compound as a versatile intermediate for drug discovery and materials science underscores the value of a robust and well-documented synthetic and analytical protocol.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. ijrar.org [ijrar.org]
- 8. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. 6-Bromo-3-formylchromone 99 52817-12-6 [sigmaaldrich.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Page loading... [wap.guidechem.com]
- 17. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Foreword
Chromones, a class of oxygen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their diverse and significant biological activities.[1][2] Within this broad family, 3-formylchromones stand out as particularly versatile scaffolds.[3][4][5] The presence of a reactive aldehyde group at the 3-position provides a gateway for a multitude of chemical transformations, making them invaluable building blocks in the synthesis of more complex molecules with potential therapeutic applications.[3] This guide focuses on a specific, halogenated derivative: 6,8-Dibromo-3-formylchromone. The introduction of bromine atoms at the 6 and 8 positions of the chromone ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological profile. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, tailored for professionals in the fields of chemical research and drug development.
Part 1: Compound Identification and Properties
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound at the center of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
-
IUPAC Name: 6,8-dibromo-4-oxochromene-3-carbaldehyde[3]
-
Common Name: this compound
-
Synonym: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[6][7]
These names all refer to the same chemical structure, and while "this compound" is widely used in commercial and research contexts, the IUPAC name provides the most precise structural description.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its handling, formulation, and application in experimental settings. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄Br₂O₃ | [6][7][8] |
| Molecular Weight | 331.94 g/mol | [6][7] |
| CAS Number | 42059-76-7 | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 174-176 °C | [6][9] |
| SMILES String | [H]C(=O)C1=COc2c(Br)cc(Br)cc2C1=O | [6] |
| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [6] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 3-formylchromones, including the dibrominated analog, is most commonly achieved through the Vilsmeier-Haack reaction.[3][10] This powerful formylation method offers a reliable and generally high-yielding route to these valuable intermediates.[10]
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11]
Workflow for the Synthesis of this compound:
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]
- 6. This compound 99 42059-76-7 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 10. sciforum.net [sciforum.net]
- 11. asianpubs.org [asianpubs.org]
Solubility of 6,8-Dibromo-3-formylchromone in different solvents
An In-Depth Technical Guide to the Solubility Profile of 6,8-Dibromo-3-formylchromone
Introduction
This compound is a halogenated derivative of the benzopyrone family, a class of compounds known for a wide spectrum of pharmacological activities.[1] The presence of a highly reactive formyl group at the C-3 position makes it a versatile building block in the synthesis of more complex heterocyclic systems and potential drug candidates.[2][3] For researchers in synthetic chemistry and professionals in drug development, a thorough understanding of a compound's solubility is a foundational requirement. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the formulation of compounds for biological screening.[4] Poor solubility can be a significant impediment to the advancement of a promising compound through the development pipeline.
This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond a simple listing of data to provide a framework for understanding the physicochemical principles that govern its solubility, detailed protocols for its experimental determination, and insights into interpreting the results for practical applications.
Physicochemical Properties and Structural Analysis
The solubility behavior of a molecule is intrinsically linked to its structure. This compound is a rigid, polycyclic molecule with distinct functional groups that influence its interaction with various solvents.
Key Structural Features:
-
Chromone Core: A fused benzene and γ-pyrone ring system, which is largely aromatic and non-polar.
-
Bromo Substituents: Two bromine atoms at positions 6 and 8 are electron-withdrawing and increase the molecule's molecular weight and surface area, which can decrease solubility.[5]
-
Formyl Group: The aldehyde group (-CHO) at position 3 introduces polarity and a site for hydrogen bonding (as an acceptor), potentially enhancing solubility in polar solvents.
This combination of a large, non-polar core with a polar functional group suggests that the molecule will exhibit limited solubility in water but will be more soluble in organic solvents.[6][7] The principle of "like dissolves like" is the primary guide for predicting its behavior.[5][7][8]
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Br₂O₃ | [9][10] |
| Molecular Weight | 331.94 g/mol | [9][10] |
| Melting Point | 174-176 °C | [10][11][12] |
| Appearance | Solid | [10] |
Published Solubility Data
Comprehensive quantitative solubility data for this compound is not extensively reported in the literature. However, supplier information provides a key starting point.
| Solvent | Solubility | Source |
| Chloroform | Soluble | [13] |
The lack of published data necessitates a robust experimental approach to fully characterize the compound's solubility profile across a range of solvents relevant to laboratory and industrial applications.
Theoretical Framework: Solute-Solvent Interactions
The dissolution of a solid in a liquid solvent requires the energy input to overcome the solute-solute forces within the crystal lattice and the solvent-solvent intermolecular forces. This energy is compensated by the formation of new, favorable solute-solvent interactions. The nature of these interactions depends on the polarity of both the solute and the solvent.
-
Non-Polar Solvents (e.g., Hexane): Dissolution is driven by weak van der Waals forces. The large non-polar surface area of the dibromochromone core is expected to interact favorably with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar carbonyl and formyl groups of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the oxygen atoms in this compound can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Strong hydrogen bonding between water molecules makes it a poor solvent for this compound, as disrupting the water network is energetically unfavorable.
Caption: Predicted interactions between this compound and solvent classes.
Experimental Protocol for Solubility Determination
This section provides a standardized, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound. The protocol is based on the "shake-flask" method, a reliable and widely used technique in chemistry.[14]
Objective
To systematically assess and classify the solubility of this compound in a diverse set of common laboratory solvents at ambient temperature.
Materials and Equipment
-
This compound (solid)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes (e.g., 4 mL clear glass vials)
-
Vortex mixer
-
Calibrated micropipettes
-
Solvents:
-
Purified Water (High Polarity, Protic)
-
Methanol (High Polarity, Protic)
-
Ethanol (High Polarity, Protic)
-
Acetone (Polar, Aprotic)
-
Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)
-
Dichloromethane (DCM) (Medium Polarity, Aprotic)
-
Chloroform (Medium Polarity, Aprotic)
-
Hexane (Non-Polar)
-
Experimental Procedure
-
Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry vial. Record the exact mass.
-
Initial Solvent Addition: Add 0.5 mL of the selected solvent to the vial. This creates an initial concentration of ~10 mg/mL.
-
Agitation: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes. The goal is to ensure maximum interaction between the solute and solvent.
-
Visual Observation: After agitation, allow the sample to stand for 1-2 minutes. Visually inspect the solution against a dark background.
-
If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.
-
If solid particles remain, the compound is not fully soluble .
-
-
Classification: Based on the observation, classify the solubility. For a more granular, semi-quantitative assessment, a serial dilution approach can be used, or the classification can be aligned with standard definitions, such as those from the U.S. Pharmacopeia (USP).[4]
Causality and Self-Validation
-
Precise Weighing: Using an analytical balance ensures the starting concentration is known, making the results reproducible.
-
Vigorous Agitation: Simple shaking may not be sufficient to break down aggregates. A vortex mixer provides the energy needed to achieve equilibrium faster.[14]
-
Systematic Solvent Selection: Testing a range of solvents with varying polarities provides a comprehensive profile and validates the "like dissolves like" principle for this specific compound.[8][15]
Caption: Experimental workflow for qualitative solubility determination.
Factors Influencing Solubility
Several physical factors can be manipulated to enhance the solubility of this compound.
-
Temperature: For most solid organic compounds, solubility increases with temperature.[5][6][16] Applying gentle heat can significantly increase the amount of compound that dissolves in a given solvent. This is a common practice during recrystallization to create a supersaturated solution that will yield pure crystals upon cooling. However, it is crucial to ensure the compound is thermally stable and does not decompose at elevated temperatures.[17]
-
pH: The solubility of compounds with acidic or basic functional groups is highly dependent on the pH of the aqueous medium.[4] this compound lacks readily ionizable groups like carboxylic acids or amines. Therefore, its solubility is expected to be largely independent of pH in aqueous solutions.[15][18]
-
Particle Size: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[4] While it doesn't change the equilibrium solubility, it allows the solution to reach saturation more quickly.
Data Interpretation for Practical Applications
The results from the experimental protocol should be recorded systematically to guide practical decision-making.
| Solvent | Polarity Index | Observation (at ~10 mg/mL) | Solubility Classification | Potential Application |
| Hexane | 0.1 | Researcher to fill in | e.g., Insoluble | Non-polar extractions |
| Chloroform | 4.1 | e.g., Clear solution | e.g., Soluble | Reaction medium, Chromatography |
| Dichloromethane | 3.1 | e.g., Clear solution | e.g., Soluble | Reaction medium, Chromatography |
| Acetone | 5.1 | e.g., Hazy, some solid | e.g., Sparingly Soluble | Recrystallization (with co-solvent) |
| Ethanol | 5.2 | e.g., Most solid remains | e.g., Insoluble | Washing solid product |
| Methanol | 6.6 | e.g., Most solid remains | e.g., Insoluble | Washing solid product |
| DMSO | 7.2 | e.g., Clear solution | e.g., Soluble | NMR solvent, Biological stock |
| Water | 10.2 | e.g., All solid remains | e.g., Insoluble | Aqueous workup |
Interpretation:
-
High Solubility (e.g., in DCM, Chloroform, DMSO): These solvents are ideal for preparing stock solutions for biological assays, as reaction media, or as the mobile phase in chromatography.[2]
-
Moderate or Sparingly Soluble: Solvents in this category are excellent candidates for recrystallization, where high solubility at an elevated temperature and lower solubility at room temperature are desired.
-
Insoluble (e.g., in Water, Hexane): These are useful as anti-solvents for precipitating the product from a reaction mixture or for washing the solid product to remove impurities with different polarity.
Conclusion
While published data is scarce, a combination of theoretical principles and systematic experimental evaluation reveals a clear solubility profile for this compound. Its structure, dominated by a large, dibrominated aromatic system, renders it insoluble in highly polar solvents like water and non-polar alkanes like hexane. However, the presence of polar carbonyl and formyl groups facilitates dissolution in solvents of intermediate to high polarity, particularly polar aprotic solvents like DMSO and chlorinated solvents like chloroform and dichloromethane. This understanding is paramount for the effective handling, purification, and application of this valuable synthetic intermediate in research and development settings.
References
- 1. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.ws [chem.ws]
- 9. scbt.com [scbt.com]
- 10. This compound 99 42059-76-7 [sigmaaldrich.com]
- 11. This compound 99 42059-76-7 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. www1.udel.edu [www1.udel.edu]
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
An In-Depth Technical Guide to the Thermal Stability and Melting Point of 6,8-Dibromo-3-formylchromone
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, chromone derivatives are of significant interest due to their wide range of biological activities. This compound, a member of this class, serves as a valuable scaffold and intermediate in medicinal chemistry. The journey of such a molecule from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties.
This technical guide focuses on two of the most fundamental of these properties: the melting point and thermal stability. These are not merely data points on a specification sheet; they are critical parameters that profoundly influence the entire drug development lifecycle. The melting point is a primary indicator of purity and identity, while thermal stability dictates a compound's shelf-life, dictates appropriate storage conditions, and informs formulation strategies to ensure the final drug product remains safe and effective over time.[1] As a Senior Application Scientist, this guide is structured to provide not just the "what" but the "why"—elucidating the causality behind experimental choices and the implications of the data for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding begins with the basic physicochemical characteristics of the compound. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [2][3] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [2][3] |
| Molecular Weight | 331.94 g/mol | [2][3] |
| CAS Number | 42059-76-7 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point (lit.) | 174-176 °C | [2][4][5] |
Section 1: Melting Point Analysis for Identity and Purity
Theoretical Background
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[6] In the pharmaceutical industry, this property is a cornerstone of quality control for two primary reasons:
-
Identity Confirmation: By comparing the experimentally determined melting point of a synthesized batch with the value reported in literature or a certified reference standard, one can confirm the identity of the compound.[6][7]
-
Purity Assessment: The presence of impurities disrupts the crystal lattice of a compound, typically causing two observable effects: a depression of the melting point and a broadening of the melting range (the temperature difference between the start and end of melting).[6][8][9] A sharp melting range (typically ≤ 1 °C) is a strong indicator of high purity.[7][8]
Therefore, the accurate determination of the melting point is an indispensable, straightforward, and cost-effective method to validate the integrity of an active pharmaceutical ingredient (API) like this compound.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the most common method for determining the melting point of a powdered solid.
Objective: To accurately measure the melting range of a sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (closed at one end)
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Place a small amount of the dry this compound powder onto a clean, dry watch glass. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Packing the Sample: Invert the capillary tube and tap its closed end firmly on a hard surface to pack the powder down. The final packed sample height should be approximately 2-3 mm. A densely packed, uniform sample is crucial for accurate heat transfer and a sharp, observable melt.
-
Instrument Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to get a rough estimate.
-
Accurate Determination: For the precise measurement, set the heating rate to a slow, controlled ramp of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point (for this compound, start around 155 °C). A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last solid particle melts completely.
-
-
Reporting: The result is reported as a melting range (T₁ - T₂). For this compound, a pure sample should exhibit a sharp melting range within the literature value of 174-176 °C.[2][4][5]
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Comprehensive Thermal Stability Assessment
Theoretical Background
Thermal stability is a measure of a substance's ability to resist chemical decomposition at elevated temperatures.[10] This property is paramount in pharmaceutical development, as thermal instability can lead to the degradation of the API, resulting in loss of potency, formation of potentially toxic byproducts, and a shortened product shelf-life.[10] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for quantitatively evaluating the thermal behavior of a drug candidate.
Methodology 1: Thermogravimetric Analysis (TGA)
Principle: TGA is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] The resulting data is presented as a TGA curve, which plots mass percentage against temperature. A sharp drop in the curve indicates mass loss, typically due to decomposition. The onset temperature of this mass loss is a key indicator of the material's thermal stability limit.
Experimental Protocol: TGA of this compound
Objective: To determine the decomposition temperature and thermal stability profile of this compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
TGA sample pans (platinum or alumina)
-
Microbalance
-
This compound sample
Procedure:
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample directly into a clean, tared TGA pan. An appropriate sample size is critical; too little may not be representative, while too much can cause thermal gradients.
-
Instrument Setup:
-
Place the sample pan onto the TGA's balance mechanism.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 50-100 mL/min) to create an inert atmosphere, preventing oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Program the instrument to heat the sample at a constant rate, typically 10 °C per minute, up to a final temperature well beyond the expected decomposition (e.g., 500 °C).
-
-
Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss (y-axis) versus temperature (x-axis).
-
Determine the onset temperature of decomposition (Tₒ), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. This temperature represents the upper limit of the compound's thermal stability under the tested conditions.
-
The first derivative of the TGA curve (DTG curve) can also be plotted to more clearly identify the temperature of the maximum rate of mass loss.[13]
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Methodology 2: Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[14][15] This measurement provides information about thermal events that involve a change in enthalpy, such as melting (endothermic), crystallization (exothermic), and glass transitions. For a crystalline compound like this compound, DSC can precisely determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.
Experimental Protocol: DSC of this compound
Objective: To determine the melting point, enthalpy of fusion, and identify any other phase transitions of this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen or argon gas
-
DSC sample pans (aluminum) and lids
-
Crimping press
-
Microbalance
-
This compound sample
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-4 mg of the this compound sample into a DSC pan.
-
Place a lid on the pan and seal it using a crimping press. A hermetic seal is important to prevent mass loss from sublimation prior to melting.
-
-
Instrument Setup:
-
Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell. The reference pan allows the instrument to subtract the heat capacity of the pan itself.
-
Set a constant flow of inert purge gas (e.g., nitrogen at 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Program the instrument to heat the sample at a constant rate, typically 10 °C per minute, to a temperature well above the melting point (e.g., 220 °C).
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (y-axis) versus temperature (x-axis) to generate a DSC thermogram.
-
The melting of the sample will appear as an endothermic peak.
-
Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is often reported as the melting point (Tₘ).
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Synthesis of Findings and Conclusion
The thermal characterization of this compound is a critical step in its evaluation as a potential pharmaceutical compound. The literature-reported melting point of 174-176 °C serves as a key benchmark for identity and purity.[2][4][5] Experimental determination via capillary method or DSC should yield a sharp transition within this range for a high-purity sample.
While specific TGA data for this compound is not publicly available, the described TGA protocol would establish its upper thermal stability limit. It is anticipated that decomposition would occur at a temperature significantly higher than its melting point. This information is vital for determining acceptable conditions for drying, milling, and long-term storage. The combination of melting point analysis, DSC, and TGA provides a comprehensive thermal profile, enabling scientists to make informed decisions throughout the drug development process, ultimately ensuring the delivery of a stable, safe, and efficacious final product.
References
- 1. Thermal stability studies: Significance and symbolism [wisdomlib.org]
- 2. This compound 99 42059-76-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 5. chembk.com [chembk.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Melting Point Test - CD Formulation [formulationbio.com]
- 10. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
An In-depth Technical Guide to the Purity and Assay of Commercially Available 6,8-Dibromo-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dibromo-3-formylchromone is a pivotal intermediate in synthetic organic chemistry, valued for its reactive formyl group and substituted chromone core, which serve as versatile handles for constructing complex heterocyclic systems. Its utility in drug discovery and materials science is contingent upon its purity, as even trace impurities can significantly impact the outcome of subsequent reactions, biological assays, and material properties. This guide provides a comprehensive framework for assessing the purity and assay of commercially available this compound. We delve into the likely impurity profile based on its common synthetic route, and present a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is designed not merely as a set of protocols, but as a technical resource grounded in established analytical principles and regulatory standards, such as those from the International Council for Harmonisation (ICH), to empower researchers to confidently ascertain the quality of this critical reagent.
Introduction: The Imperative of Purity
The chromone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] The specific derivative, this compound, acts as a key building block. The aldehyde at the 3-position is a prime site for derivatization, while the bromine atoms at the 6- and 8-positions can be exploited for cross-coupling reactions to introduce further molecular complexity. Given its role as a foundational precursor, the purity of the starting material is paramount. Process-related impurities from its synthesis or degradation products from improper storage can lead to unforeseen side reactions, low yields, and the generation of difficult-to-remove by-products in multi-step syntheses. In a drug development context, unidentified impurities can confound biological screening results and pose significant safety and regulatory risks.[2] Therefore, a robust, multi-technique approach to quality control is not just recommended; it is essential.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively test for impurities, one must first anticipate what they are likely to be. The most common industrial synthesis of 3-formylchromones is the Vilsmeier-Haack reaction .[3] This reaction involves the formylation of an electron-rich precursor, in this case, a substituted 2-hydroxyacetophenone, using a "Vilsmeier reagent" generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4][5]
The precursor for this compound is 2-hydroxy-3,5-dibromoacetophenone . This precursor is itself synthesized by the bromination of 2-hydroxyacetophenone.[6] This two-stage synthetic pathway is the primary source of potential impurities.
Caption: Synthetic pathway for this compound.
Based on this pathway, we can predict the most probable impurities.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Example(s) | Origin | Potential Impact |
| Starting Material | 2-hydroxy-3,5-dibromoacetophenone | Incomplete Vilsmeier-Haack reaction. | Can undergo side reactions; reduces the assay value of the final product. |
| Under-brominated Species | 2-hydroxy-3-bromoacetophenone or 2-hydroxy-5-bromoacetophenone | Incomplete bromination of the initial acetophenone. | Leads to the formation of mono-bromo-3-formylchromone analogs. |
| Reagent By-products | Residual DMF, salts (e.g., phosphates) | Vilsmeier reagent formation and workup.[7] | May interfere with downstream reactions, particularly those sensitive to amines or salts. |
| Incomplete Cyclization | Chloroiminium intermediate | Incomplete hydrolysis during workup.[4] | Highly reactive and unstable; unlikely to persist but indicates poor process control. |
| Degradation Products | Chromone-3-carboxylic acid | Oxidation of the aldehyde group upon exposure to air/light. | Can interfere with reactions targeting the aldehyde; introduces acidic impurity. |
A Multi-Modal Analytical Workflow for Comprehensive Quality Assessment
No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach is required, where each method provides a unique and complementary piece of the puzzle. The following workflow ensures both the identity and purity of the material are rigorously confirmed.
Caption: Comprehensive analytical workflow for quality assessment.
Chromatographic Purity and Assay by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the gold standard for determining the purity of small organic molecules. It excels at separating the main component from closely related impurities and allows for precise quantification.
Expertise & Causality: A reversed-phase method is the logical choice, as this compound is a moderately polar organic molecule. A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of a weak acid (to suppress ionization of any potential acidic impurities and sharpen peaks) and an organic modifier like acetonitrile, is optimized to achieve good resolution between the main peak and potential impurities, such as the more polar 2-hydroxy-3,5-dibromoacetophenone precursor. UV detection is ideal as the chromone core contains a strong chromophore.
Protocol 4.1: HPLC-UV Purity and Assay Determination
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of ACN to create a 0.5 mg/mL stock solution. Further dilute as necessary.
-
Purity Calculation: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Assay Calculation: The assay is determined by comparing the peak area of the sample to a calibration curve generated from a certified reference standard of known concentration.
Trustworthiness: This method's reliability is established through validation according to ICH Q2(R2) guidelines.[8][9][10] Key validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Showing that the results are close to the true value and are reproducible.
-
Robustness: Assessing the method's reliability with respect to small, deliberate variations in method parameters (e.g., flow rate, temperature).
Structural Confirmation and Impurity Identification by NMR Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR confirm the molecular structure and can detect and identify impurities, even at low levels, if their structures are known or can be inferred.
Expertise & Causality: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Tetramethylsilane (TMS) is the standard internal reference. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (~10 ppm), the C2-proton (~8.5 ppm), and the two aromatic protons on the benzene ring. The presence of the key starting material, 2-hydroxy-3,5-dibromoacetophenone, would be readily identifiable by a characteristic high-field methyl singlet (~2.7 ppm) and a broad phenolic -OH signal.
Protocol 5.1: NMR Analysis
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of CDCl₃. Filter into a 5 mm NMR tube if any particulate matter is present.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: ≥1024 (due to low natural abundance).
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Fourier transform, phase correct, and baseline correct the spectra. Integrate the ¹H NMR spectrum.
Table 2: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CHO | ~10.3 (s, 1H) | ~185.0 |
| C2-H | ~8.5 (s, 1H) | ~155.0 |
| C4 (C=O) | - | ~175.0 |
| C5-H | ~8.2 (d, 1H) | ~138.0 |
| C6-Br | - | ~120.0 |
| C7-H | ~8.0 (d, 1H) | ~128.0 |
| C8-Br | - | ~118.0 |
| C4a, C8a | - | ~125.0, ~154.0 |
| C3, C-O | - | ~122.0, ~160.0 |
Note: These are predicted values based on the analysis of similar chromone structures. Actual values should be confirmed experimentally.[11][12]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight, confirming the compound's identity. When coupled with a separation technique like LC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities.
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) is a definitive signature. A peak cluster at m/z 331, 333, and 335 in a ~1:2:1 ratio would be expected for the [M]⁺˙ ion, confirming the presence of two bromine atoms. Fragmentation analysis can further corroborate the structure.[13][14]
Protocol 6.1: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an ESI source.
-
LC Method: Use the HPLC method described in Protocol 4.1.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Gas Temperature: 300-350 °C
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 332.85).
-
Examine the mass spectrum of the main peak to confirm the molecular weight and the characteristic dibromo isotopic pattern.
-
Examine the mass spectra of any impurity peaks to aid in their identification. For example, the precursor 2-hydroxy-3,5-dibromoacetophenone would show an [M+H]⁺ at m/z 294.88.
-
Functional Group Confirmation by FTIR Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups, providing an orthogonal check on the compound's identity.
Expertise & Causality: The FTIR spectrum will be dominated by characteristic vibrational bands. The most important are the two distinct carbonyl stretches: one for the aldehyde C=O and one for the γ-pyrone C=O. The absence of a broad -OH stretch (which would be present in the starting material) is a key indicator of purity.
Table 3: Key FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |
| ~1685 | Aldehyde C=O stretch |
| ~1650 | γ-Pyrone C=O stretch[5] |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1250 | Aryl ether C-O stretch |
Note: Spectra can be obtained using KBr pellets or an ATR accessory.[7]
Summary and Recommendations
The quality of this compound can be confidently established through the systematic application of the analytical methods described herein.
-
For Routine Quality Control: A validated HPLC-UV method is sufficient for determining purity and assay on a batch-to-batch basis, assuming the material's identity has been previously established.
-
For Initial Vendor Qualification or Troubleshooting: The full suite of analyses (HPLC, NMR, MS, and FTIR ) should be employed to build a comprehensive profile of the material, confirm its identity, and characterize any unknown impurities.
By integrating these field-proven techniques and grounding them in the fundamental principles of chemical synthesis and analysis, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Health and Safety of 6,8-Dibromo-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dibromo-3-formylchromone is a halogenated derivative of 3-formylchromone, a class of compounds investigated for various biological activities. As a specialized research chemical, it is primarily intended for laboratory use in synthetic chemistry and early-stage drug discovery. Its handling requires a comprehensive understanding of its specific hazard profile. This guide provides an in-depth analysis of the health and safety considerations for this compound (CAS No: 42059-76-7), ensuring that researchers can implement protocols that are both scientifically sound and prioritize personal and environmental safety. The information herein is synthesized from available safety data sheets and chemical supplier information to provide a self-validating system for risk mitigation.
Section 1: Core Hazard Identification and GHS Classification
The primary and most critical hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as highly toxic if ingested. This classification dictates the stringent handling precautions and emergency responses required.
GHS Classification Summary [1]
| Classification | Details | Description |
| Pictogram |
| GHS06: Skull and Crossbones |
| Signal Word | Danger | Indicates a severe hazard. |
| Hazard Statement | H301: Toxic if swallowed | Ingestion of even small amounts may cause serious illness or be fatal. |
| Hazard Class | Acute Toxicity, Oral (Category 3) | A substance with a high level of acute toxicity. |
| Water Hazard Class | WGK 3 | Severely hazardous to water, indicating a significant environmental risk.[1] |
-
Expert Insight: The classification "Acute Toxicity, Oral, Category 3" is significant. It implies a lethal dose (LD50) in the range of 50 to 300 mg/kg body weight for rats. For laboratory personnel, this means that accidental ingestion of a quantity measurable on a standard lab balance could be life-threatening. All handling procedures must be designed around a zero-ingestion protocol.
Section 2: Physical & Chemical Properties
Understanding the compound's physical state is fundamental to designing appropriate handling and storage protocols.
| Property | Value | Source |
| CAS Number | 42059-76-7 | [1][2] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [1][2] |
| Molecular Weight | 331.94 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Flash Point | Not applicable | [1] |
Section 3: Safe Handling, Storage, and Engineering Controls
Given its toxicity, a multi-layered safety approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.
Engineering Controls
-
Primary Control: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to prevent inhalation of any airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the last line of defense against exposure. The following are mandatory when handling this compound[1]:
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes or airborne particles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Double-gloving is recommended for extended procedures.
-
Respiratory Protection: For any procedure with a risk of aerosolization outside of a fume hood, a respirator with a Type P2 (EN 143) or N95 (US) particulate filter is required.
-
Protective Clothing: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit should be considered.
Handling and Storage Protocols
-
Causality in Handling: Do not handle this compound in the open lab. The primary risk is ingestion, which can occur via hand-to-mouth transfer of microscopic amounts of dust. Therefore, wash hands thoroughly after handling, even if gloves were worn.[3] Avoid creating dust during transfer.
-
Storage: Store in a well-ventilated, dry, and cool place.[3] The compound should be kept in a designated, locked storage cabinet for toxic substances, segregated from incompatible materials such as strong oxidizing agents.[4] The storage classification is 6.1C, for combustible, acutely toxic materials.[1]
-
Administrative Control: All personnel must be trained on the specific hazards of this compound. Access should be restricted to authorized and trained individuals. This compound is for research use only and is not intended for diagnostic or therapeutic use.[2]
Section 4: Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical.
First-Aid Measures
-
If Swallowed: This is a medical emergency. Immediately call a poison control center or physician.[1] Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
-
If Inhaled: Move the person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
On Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[3]
-
On Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Accidental Release Measures
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Don full PPE, including respiratory protection.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. Use a HEPA-filtered vacuum for final cleanup if available.
-
Collect: Place the spilled material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Prevent Environmental Contamination: Do not allow the substance to enter drains or waterways.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards: The compound is combustible. Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[3]
Visualization of Safe Handling Workflow
The following diagram outlines the critical decision-making and action pathway for safely working with this compound.
Caption: Workflow for Safe Handling and Emergency Response.
Section 5: Toxicological and Ecological Impact
Toxicological Information
The available data points specifically to acute oral toxicity.[1] There is limited information regarding other toxicological endpoints such as carcinogenicity, mutagenicity, or reproductive toxicity.
-
Principle of Prudent Action: In the absence of comprehensive toxicological data, researchers must operate under the assumption that the compound may present other, uncharacterized hazards. This principle reinforces the need for strict adherence to the handling protocols outlined in Section 3 to minimize any potential for exposure.
Ecological Information
The designation of WGK 3 (severely hazardous to water) is a critical piece of data.[1]
-
Environmental Precaution: This classification means the substance can cause significant, long-term damage to aquatic ecosystems. It is imperative that this compound and any solutions containing it are prevented from entering the sewer system or the environment. All waste must be collected and treated as hazardous.
Section 6: Disposal Considerations
All waste materials contaminated with this compound, including the compound itself, empty containers, and disposable labware, must be disposed of as hazardous chemical waste.
-
Procedure:
-
Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through a licensed and certified hazardous waste disposal company, following all local, regional, and national regulations.[5]
-
References
Methodological & Application
Application Notes & Protocols: 6,8-Dibromo-3-formylchromone as a Versatile Precursor in Organic Synthesis
Introduction: The Strategic Importance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active molecules.[1] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Within this esteemed class of compounds, 3-formylchromones stand out as exceptionally versatile synthetic intermediates.[2]
This guide focuses on 6,8-Dibromo-3-formylchromone , a highly reactive and valuable precursor for the synthesis of complex molecular architectures. The strategic placement of two bromine atoms on the benzene ring significantly influences the molecule's electronic properties and provides handles for further functionalization, such as cross-coupling reactions. The aldehyde group at the C3 position is the primary reactive center, serving as an electrophilic hub for a multitude of nucleophilic attacks and condensation reactions.[3] These reactions allow for the facile construction of diverse heterocyclic systems, making this compound an indispensable tool for researchers in drug discovery and organic synthesis. Notably, the parent molecule itself has demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori.[4][5]
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is fundamental for safe handling and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42059-76-7 | [6][7] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [6][7] |
| Molecular Weight | 331.94 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 174-176 °C | [6] |
| SMILES | O=CC1=COc2c(Br)cc(Br)cc2C1=O | [6] |
| InChI Key | XTEURQCXJDIUCR-UHFFFAOYSA-N | [6] |
Table 2: GHS Safety and Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Codes |
|
| Danger | H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling. Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, is mandatory.[6]
Synthesis of the Precursor: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[2][8] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent (a chloroiminium salt), which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). The synthesis of this compound begins with the corresponding 2-hydroxy-3,5-dibromoacetophenone.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for Vilsmeier-Haack formylation of 2-hydroxyacetophenones.[8]
Materials:
-
2-hydroxy-3,5-dibromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol
-
Round-bottom flask, ice bath, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (e.g., 10 mL) in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (e.g., 2.5 molar equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Formylation and Cyclization: Add 2-hydroxy-3,5-dibromoacetophenone (1.0 molar equivalent) to the flask.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This will decompose the reaction complex.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure this compound as a solid.
Expected Outcome: The product should be a crystalline solid with a melting point in the range of 174-176 °C.[6] Characterization can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the aldehyde C=O stretch (~1680-1700 cm⁻¹) and the pyrone C=O stretch (~1640-1660 cm⁻¹).
Application I: Synthesis of Chalcones and Schiff Bases
The aldehyde functionality of this compound is a prime site for condensation reactions, enabling the straightforward synthesis of biologically relevant scaffolds like chalcones and Schiff bases.
Scientific Rationale: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens, like our precursor) and a ketone.[9] This reaction is a powerful tool for forming carbon-carbon double bonds and is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). Chromone-chalcone hybrids are of significant interest in drug development, particularly for their anticancer properties.[9]
Protocol 2: Synthesis of a this compound-Chalcone Hybrid
This protocol is adapted from the synthesis of (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one, and is modified for the dibromo precursor.[9]
Materials:
-
This compound (1.0 mmol)
-
A substituted acetophenone (e.g., 2'-hydroxyacetophenone) (1.1 mmol)
-
Glacial acetic acid
-
Anhydrous sodium acetate (catalyst)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.1 mmol) in glacial acetic acid (15 mL).
-
Add anhydrous sodium acetate (1.2 mmol) to the solution.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture at 100 °C for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Table 3: Representative Data for Chalcone Synthesis
| Reactant 2 (Ketone) | Product Scaffold | Typical Yield Range | Potential Biological Activity |
| Acetophenone | 3-(3-Oxo-3-phenylprop-1-enyl)chromone | 70-85% | Anticancer, Antimicrobial |
| 2'-Hydroxyacetophenone | 3-(3-(2-hydroxyphenyl)-3-oxoprop-1-enyl)chromone | 65-80% | Antioxidant, Anticancer[9] |
Application II: Multicomponent Reactions for Fused Heterocycles
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. This compound is an excellent substrate for MCRs, enabling the rapid construction of complex, fused heterocyclic systems.[10]
Scientific Rationale: Building Pyrido[2,3-d]pyrimidines
One powerful application is the synthesis of pyrido[2,3-d]pyrimidines. This reaction typically proceeds via an initial Knoevenagel condensation of the 3-formylchromone with an active methylene compound (e.g., malononitrile), followed by a Michael addition of an amine nucleophile and subsequent intramolecular cyclization. This cascade of reactions builds a complex scaffold with high atom economy. The pyrone ring of the chromone is often opened during this process, becoming part of the new fused ring system.[10][11]
Protocol 3: One-Pot Synthesis of a Fused Pyrido[2,3-d]pyrimidine Derivative
This protocol is a representative example based on established methodologies for synthesizing fused pyrimidines from 3-formylchromones.[10]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Ethanol or N,N-Dimethylformamide (DMF) as solvent
-
Piperidine or triethylamine (catalytic amount)
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux and stir for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol and then diethyl ether. If necessary, the product can be recrystallized from a suitable solvent like DMF or acetic acid.
Conclusion
This compound has firmly established itself as a high-value, versatile precursor in modern organic synthesis. Its well-defined reactivity, particularly at the C3-formyl group, allows for predictable and efficient transformations into a vast array of complex heterocyclic structures. The protocols outlined herein for the synthesis of chalcones and fused pyrimidines represent only a fraction of its potential applications. For researchers and professionals in drug development, this precursor offers a reliable and powerful platform for generating novel molecular entities with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 4. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of 6,8-Dibromo-3-formylchromone and Its Derivatives
Introduction: The Chromone Scaffold as a Privileged Structure in Medicinal Chemistry
The chromone (4H-1-benzopyran-4-one) framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Within this versatile class, 3-formylchromones stand out due to the presence of a highly reactive aldehyde group at the C-3 position, which serves as a versatile synthetic handle for generating diverse molecular libraries.[3]
This guide focuses on 6,8-Dibromo-3-formylchromone , a specific derivative that has garnered interest for its distinct biological profile. The strategic placement of two bromine atoms on the benzene ring significantly influences the molecule's electronic properties and lipophilicity, often enhancing its interaction with biological targets. This document provides a comprehensive overview of its known activities, detailed protocols for its investigation, and a rationale for its potential in drug discovery programs.
Compound Profile: this compound
-
Synonyms: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[4]
-
Molecular Formula: C₁₀H₄Br₂O₃[4]
-
Molecular Weight: 331.94 g/mol [4]
-
Key Reported Activities: Potent urease inhibitory activity.[6]
Section 1: Synthesis and Derivatization Strategy
The primary route for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of a corresponding 2-hydroxyacetophenone precursor.[7][8] This method is efficient and provides the this compound scaffold, which acts as a crucial building block for further chemical modifications.[9][10]
Caption: General workflow for the synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: General Synthesis of this compound via Vilsmeier-Haack Reaction
Causality: This protocol utilizes the Vilsmeier-Haack reagent (formed from phosphorus oxychloride and dimethylformamide) to achieve a double formylation of the 2-hydroxyacetophenone precursor, which then undergoes cyclization and dehydration to form the chromone ring.[8] This one-pot reaction is a robust method for creating the 3-formylchromone scaffold.
Materials:
-
2-Hydroxy-3,5-dibromoacetophenone
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol for recrystallization
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Cool anhydrous DMF in a round-bottom flask using an ice bath.
-
To the cooled DMF, slowly add POCl₃ dropwise with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.
-
After the addition is complete, add 2-hydroxy-3,5-dibromoacetophenone to the mixture.
-
Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker of ice-cold water to decompose the complex.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Section 2: Urease Inhibitory Activity
Scientific Rationale: Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, it is a key virulence factor for bacteria like Helicobacter pylori, where the ammonia produced neutralizes gastric acid, allowing the bacteria to colonize the stomach lining and cause ulcers. Inhibiting urease can thus be a therapeutic strategy against such infections.
Key Findings: Research has identified this compound (designated FC11 in one study) as a potent inhibitor of jack bean urease.[6][11] Interestingly, while its dichlorinated analog showed both urease inhibition and anti-H. pylori activity, the dibrominated version was a potent urease inhibitor but lacked direct anti-H. pylori activity, suggesting a specific interaction with the enzyme itself.[6]
Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)
Causality: This protocol quantifies urease activity by measuring the amount of ammonia produced from urea. The ammonia is detected using the Berthelot (indophenol) reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the blue color, measured spectrophotometrically at ~625 nm, is directly proportional to the ammonia concentration. A reduction in color intensity in the presence of an inhibitor indicates enzyme inhibition.
Materials:
-
Jack Bean Urease (Sigma-Aldrich)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 0.01 M, pH 7.4)
-
This compound (dissolved in DMSO)
-
Thiourea (positive control inhibitor)
-
Phenol Reagent (Reagent A: 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali Reagent (Reagent B: 2.5% w/v NaOH, 0.21% w/v NaOCl)
-
96-well microplate, spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (this compound) and the positive control (Thiourea) in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Incubation: In a 96-well plate, add 25 µL of urease solution to each well.
-
Add 5 µL of each compound dilution to the respective wells. For the control (100% activity), add 5 µL of buffer/DMSO.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 55 µL of urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.
-
Ammonia Detection:
-
Add 45 µL of Phenol Reagent (Reagent A) to each well.
-
Add 70 µL of Alkali Reagent (Reagent B) to each well.
-
-
Final Incubation & Measurement: Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against inhibitor concentration.
Data Presentation: Urease Inhibition
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | Jack Bean Urease | Potent | [6][11] |
| 6,8-Dichloro-3-formylchromone | Jack Bean Urease | Potent | [6][11] |
| Thiourea (Standard) | Jack Bean Urease | ~22 µM | Standard Value |
Section 3: Anticancer Activity Evaluation
Scientific Rationale: The search for novel, selective, and potent anticancer agents is a cornerstone of oncological research. Chromone derivatives have shown promise, with some exhibiting tumor cell-specific cytotoxicity.[2][6][11] While direct evidence for this compound is emerging, structurally analogous dibrominated heterocyclic compounds have demonstrated significant cytotoxic effects against human cancer cell lines, making this a high-priority area for investigation.[12] Potential mechanisms of action for related compounds include the inhibition of crucial enzymes like topoisomerase II.[13]
Caption: A typical workflow for the evaluation of novel anticancer compounds.[12]
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
Causality: This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It is based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, DU-145 prostate, A549 lung)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates, incubator (37°C, 5% CO₂), multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value.
Section 4: Antimicrobial and Antibiofilm Activity
Scientific Rationale: The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. A key challenge is bacterial biofilms, structured communities of cells that are highly resistant to conventional antibiotics. Compounds that can either kill bacteria or inhibit their virulence factors and biofilm formation are of great interest. While this specific dibromo- derivative has not been extensively studied for this purpose, a closely related compound, 6-bromo-3-formylchromone, showed significant antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC).[14]
Proposed Mechanism: Gene expression analysis of UPEC treated with 6-bromo-3-formylchromone suggested a mechanism involving the downregulation of virulence genes associated with toxins, motility, and biofilm production, potentially by targeting the two-component response regulator UvrY.[14]
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Test compound and standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Prepare a diluted bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well.
-
Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This compound is a synthetically accessible scaffold with demonstrated potent biological activity, particularly as a urease inhibitor. The promising cytotoxic and antimicrobial activities of structurally related compounds strongly justify a thorough investigation of its potential in anticancer and antimicrobial drug discovery. The protocols outlined in this guide provide a robust framework for researchers to initiate this evaluation.
Future work should focus on:
-
Broad-Spectrum Screening: Evaluating the compound against a wider panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Elucidation: Moving beyond preliminary screening to understand how the molecule exerts its effects at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives using the 3-formyl group as a chemical handle to optimize potency and selectivity.
-
In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models to assess their therapeutic potential.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scbt.com [scbt.com]
- 5. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 6,8-Dibromo-3-formylchromone in Medicinal Chemistry
Introduction: The Strategic Importance of the Chromone Nucleus
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds. Its unique electronic and steric properties make it an ideal starting point for the development of novel therapeutic agents. Among the various substituted chromones, 6,8-Dibromo-3-formylchromone stands out as a particularly versatile building block. The presence of two bromine atoms at positions 6 and 8 significantly influences the molecule's lipophilicity and electronic distribution, often enhancing its interaction with biological targets. Furthermore, the highly reactive formyl group at the 3-position serves as a synthetic handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this compound in medicinal chemistry, with a focus on its potent urease inhibitory activity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄Br₂O₃ | [1][2] |
| Molecular Weight | 331.94 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 174-176 °C | [2] |
| CAS Number | 42059-76-7 | [1][2] |
Spectroscopic Data: While detailed spectra should be acquired for each synthesized batch, typical spectroscopic features include:
-
¹H NMR: Resonances corresponding to the aromatic protons and the highly deshielded aldehyde proton.
-
¹³C NMR: Signals for the carbonyl carbons, aromatic carbons, and the aldehyde carbon.
-
IR Spectroscopy: Characteristic stretching frequencies for the carbonyl groups (ketone and aldehyde) and C-Br bonds.
Synthesis of this compound: A Step-by-Step Protocol
The most efficient and widely adopted method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[3] This one-pot reaction facilitates the formylation and subsequent cyclization of a suitably substituted 2-hydroxyacetophenone. The overall synthetic strategy involves two key stages: the synthesis of the precursor, 1-(3,5-dibromo-2-hydroxyphenyl)ethanone, followed by the Vilsmeier-Haack cyclization.
Diagram: Synthetic Pathway to this compound
References
Application Notes & Protocols: Evaluating 6,8-Dibromo-3-formylchromone as a Urease Inhibitor
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for various pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2] By catalyzing the hydrolysis of urea into ammonia and carbon dioxide, urease allows H. pylori to neutralize the harsh acidic environment of the stomach, facilitating its colonization.[2][3] Consequently, the inhibition of urease activity presents a compelling therapeutic strategy. Chromone derivatives have emerged as a promising class of enzyme inhibitors. This guide provides a comprehensive set of protocols for researchers to evaluate the potential of 6,8-Dibromo-3-formylchromone (CAS: 42059-76-7) as a urease inhibitor, covering its synthesis, in vitro enzymatic assays, kinetic analysis, and in silico molecular docking studies.
The Target: Understanding Urease Structure and Function
Before investigating an inhibitor, it is crucial to understand the target enzyme. H. pylori urease is a large, supramolecular complex, typically composed of 12 catalytic units.[3] The heart of its catalytic activity lies within a specialized active site containing two nickel (Ni²⁺) ions.[1][3] These ions are coordinated by a network of specific amino acid residues, primarily histidines, and are bridged by a carbamylated lysine.[1][2] The active site is covered by a mobile "flap," a flexible loop of amino acids that opens to allow substrate entry and closes to facilitate catalysis.[3][4][5] The mechanism of inhibition often involves the inhibitor molecule interacting directly with the nickel ions or the critical residues within this active site, thereby blocking its function.[6][7][8]
The Inhibitor: Synthesis and Properties of this compound
2.1. Compound Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 42059-76-7 | [9][10][11] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [9][11] |
| Molecular Weight | 331.94 g/mol | [9][10][11] |
| Appearance | Solid | [9][10] |
| Melting Point | 174-176 °C | [9][10][12] |
| Synonym | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [10][11] |
2.2. Synthesis Overview: Vilsmeier-Haack Reaction
3-Formylchromones are commonly synthesized from the corresponding 2-hydroxy acetophenones via the Vilsmeier-Haack reaction.[13][14] This process involves formylation using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by cyclization to form the chromone ring.
Application Note 1: Protocol for In Vitro Urease Inhibition Assay
This protocol details the determination of urease inhibitory activity using the Berthelot (indophenol) method, which quantifies the amount of ammonia produced by the enzymatic reaction.[15][16] The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye, the absorbance of which is proportional to the enzyme's activity.[15][17]
3.1. Materials and Reagents
-
Enzyme: Jack bean urease (Type III, e.g., Sigma-Aldrich)
-
Substrate: Urea
-
Test Compound: this compound
-
Standard Inhibitor: Hydroxyurea or Thiourea
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.5)[18]
-
Berthelot Reagent A: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.[16]
-
Berthelot Reagent B: Alkaline hypochlorite solution (e.g., 0.2% sodium hypochlorite in alkali).[16]
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
3.2. Experimental Workflow
3.3. Step-by-Step Protocol (96-Well Plate)
-
Prepare Solutions:
-
Urease solution: Prepare a 1 U/mL solution in phosphate buffer.
-
Urea solution: Prepare a 500 mM solution in phosphate buffer.
-
Test Compound/Standard: Prepare stock solutions in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of varying concentrations of the test compound.
-
Negative Control (100% Activity): Add 10 µL of solvent (e.g., DMSO).
-
Blank (No Enzyme): Add 20 µL of buffer.
-
-
Enzyme Addition: Add 10 µL of urease solution to all wells except the blank.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 80 µL of the urea solution to all wells to start the reaction.
-
Reaction Incubation: Incubate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of Reagent A followed by 50 µL of Reagent B to all wells.
-
Final Incubation: Incubate at room temperature for 10 minutes to allow color to develop.
-
Measurement: Read the absorbance at 625 nm using a microplate reader.
3.4. Data Analysis The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100 [15]
Where:
-
ODtest is the absorbance of the well with the test compound.
-
ODcontrol is the absorbance of the negative control well (no inhibitor).
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Application Note 2: Kinetic Analysis of Inhibition Mode
Kinetic studies are performed to understand how the inhibitor affects the enzyme. By measuring reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk (double reciprocal) plot can be generated to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition.[19][20][21]
4.1. Principle The Lineweaver-Burk plot linearizes the Michaelis-Menten equation by plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]).[22][23]
-
Y-intercept: 1/Vmax
-
X-intercept: -1/Km
-
Slope: Km/Vmax
The pattern of changes in these parameters in the presence of an inhibitor reveals its mechanism.[19][21]
4.2. Protocol
-
Follow the general procedure for the in vitro urease inhibition assay.
-
Use a range of urea concentrations (e.g., 10, 25, 50, 100, 200 mM).
-
For each urea concentration, run the assay with no inhibitor (control) and at least two fixed concentrations of this compound (e.g., 0.5 x IC₅₀ and 1.0 x IC₅₀).
-
Calculate the initial reaction velocity (V) for each condition from the absorbance data.
-
Calculate the reciprocals (1/V and 1/[S]).
-
Plot 1/V versus 1/[S] for each inhibitor concentration.
4.3. Data Interpretation
Application Note 3: In Silico Analysis via Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (the inhibitor) to a protein target (urease).[24][25] It provides valuable insights into the binding mode, energy, and specific molecular interactions that stabilize the enzyme-inhibitor complex.
5.1. Prerequisites
-
Software: Molecular modeling software (e.g., AutoDock, Schrödinger Maestro) and visualization tools (e.g., PyMOL, Chimera).
-
Protein Structure: A high-resolution crystal structure of urease. The structure of H. pylori urease (PDB ID: 1E9Y) is commonly used.[5]
-
Ligand Structure: A 3D structure of this compound, which can be generated and energy-minimized using chemical drawing software.
5.2. Docking Workflow
5.3. Key Analysis Points
-
Binding Energy: A lower binding energy (more negative value) suggests a more stable and favorable interaction.
-
Binding Pose: The predicted 3D orientation of the inhibitor within the active site.
-
Key Interactions: Identify hydrogen bonds, hydrophobic interactions, or coordination with the nickel ions. The goal is to see if the inhibitor interacts with catalytically important residues, providing a structural basis for its inhibitory activity.[25][26]
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a urease inhibitor. By combining in vitro enzymatic and kinetic assays with in silico molecular docking, researchers can effectively determine its potency, elucidate its mechanism of action, and visualize its binding at the molecular level. This multi-faceted approach is essential for the rational development of novel anti-urease agents for therapeutic applications.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Delivering a toxic metal to the active site of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Study of Helicobacter pylori Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound 99 42059-76-7 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. This compound, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. sciforum.net [sciforum.net]
- 15. benchchem.com [benchchem.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. linear.es [linear.es]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 21. Khan Academy [khanacademy.org]
- 22. superchemistryclasses.com [superchemistryclasses.com]
- 23. medschoolcoach.com [medschoolcoach.com]
- 24. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating the Cytotoxic Effects of 6,8-Dibromo-3-formylchromone on Cancer Cell Lines
Introduction: The Therapeutic Potential of Halogenated Chromones
The chromone scaffold is a prominent feature in a multitude of biologically active compounds, both natural and synthetic. Within this class, 3-formylchromones have garnered significant attention for their selective and potent cytotoxic effects against various cancer cell lines.[1][2][3] The electrophilic nature of the C2-C3 double bond and the formyl group at the C3 position makes these molecules reactive towards cellular nucleophiles, potentially leading to the disruption of critical biological processes in cancer cells.
This document focuses on 6,8-Dibromo-3-formylchromone , a halogenated derivative of the 3-formylchromone core. The introduction of bromine atoms at the C6 and C8 positions is anticipated to modulate the compound's lipophilicity and electronic properties, which may enhance its cellular uptake and interaction with molecular targets.[4][5][6] Studies on related halogenated flavonoids and quinolines have demonstrated that such modifications can significantly increase antiproliferative activity.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic and mechanistic effects of this compound. The protocols herein are designed to be self-validating, providing a framework for assessing the compound's impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression.
I. Assessment of Cytotoxicity: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results. Seeding should be done to ensure cells are in their exponential growth phase during treatment.
-
Treatment Duration: A 24 to 72-hour treatment window is standard for initial cytotoxicity screening, allowing for sufficient time to observe effects on cell proliferation and viability.
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have any intrinsic cytotoxic effects at the concentrations used.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HeLa, A549) during their exponential growth phase.
-
Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: IC₅₀ Values of this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment (Illustrative) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 9.7 |
Note: The IC₅₀ values presented are for illustrative purposes and should be determined empirically for each cell line and experimental condition.
II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process characterized by specific morphological and biochemical hallmarks, making it a desirable outcome for anticancer therapies. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.
Causality Behind Experimental Choices:
-
Annexin V-FITC: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA.
Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.
-
Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.
-
Collect at least 10,000 events per sample.
-
The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
-
Visualization of Apoptosis Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatile Synthon: A Detailed Protocol for Heterocyclic Compound Synthesis Using 6,8-Dibromo-3-formylchromone
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. In this context, chromone-based compounds have emerged as privileged structures. Among them, 6,8-Dibromo-3-formylchromone stands out as a highly versatile and reactive building block for the synthesis of a wide array of heterocyclic compounds. The presence of the electrophilic formyl group at the C3 position, coupled with the electron-withdrawing bromo substituents on the benzene ring, activates the pyrone ring for nucleophilic attack, making it an ideal precursor for complex molecular architectures.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, utilizing this compound as the key starting material. The methodologies described herein are designed to be robust and reproducible, offering insights into the underlying reaction mechanisms and experimental nuances.
Synthesis of the Precursor: this compound
The journey into the diverse world of heterocyclic chemistry begins with the efficient synthesis of the starting material, this compound. The Vilsmeier-Haack reaction is a classical and reliable method for the formylation of activated aromatic and heterocyclic compounds.[1] In the case of chromones, this reaction introduces a formyl group at the C3 position of a pre-formed 2-hydroxyacetophenone derivative.
Protocol 1: Synthesis of this compound
Materials:
-
3,5-Dibromo-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution (2M)
-
Hydrochloric acid (HCl) (2M)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This mixture forms the Vilsmeier reagent.
-
After the addition is complete, add 3,5-Dibromo-2-hydroxyacetophenone to the flask in small portions, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 2M sodium hydroxide (NaOH) solution until a precipitate is formed.
-
Filter the crude product, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound as a crystalline solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be recorded and compared with the literature value (174-176 °C).[2]
Application in Heterocyclic Synthesis
The synthetic utility of this compound lies in its reactivity towards various nucleophiles, which can lead to the formation of a diverse range of five- and six-membered heterocyclic rings.[3][4][5] The general reaction pathway involves an initial condensation of the nucleophile with the formyl group, followed by a nucleophilic attack on the C2 position of the chromone ring. This leads to the opening of the pyrone ring and subsequent recyclization to form the new heterocyclic system.
Workflow for Heterocyclic Synthesis
Caption: General workflow for the synthesis of heterocyclic compounds from this compound.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are important pharmacophores found in numerous clinically used drugs. The reaction of 3-formylchromones with hydrazine derivatives provides a straightforward route to pyrazole-substituted chromones or, more interestingly, to pyrazoles with a 2-hydroxybenzoyl substituent, depending on the reaction conditions.[6][7]
Protocol 2: Synthesis of 4-(6,8-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Pyridine
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add phenylhydrazine hydrochloride and a catalytic amount of pyridine to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrazole derivative.
Reaction Mechanism: The reaction proceeds through an initial condensation of phenylhydrazine with the formyl group to form a hydrazone intermediate. This is followed by a nucleophilic attack of the second nitrogen of the hydrazine onto the C2 position of the chromone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the final pyrazole product.
Caption: Reaction scheme for the synthesis of a pyrazole derivative.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| This compound | Phenylhydrazine HCl | Ethanol | Reflux, 6-8h | 4-(6,8-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole | Good to Excellent |
| This compound | Hydrazine hydrate | Ethanol | Reflux, 4-6h | 4-(6,8-Dibromo-2-hydroxybenzoyl)pyrazole | Good to Excellent |
Synthesis of Isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles with a broad spectrum of biological activities. The synthesis of isoxazoles from 3-formylchromones can be achieved through their reaction with hydroxylamine hydrochloride.[8][9]
Protocol 3: Synthesis of 4-(6,8-Dibromo-2-hydroxybenzoyl)isoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium acetate
Procedure:
-
To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the reaction mixture for 5-7 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure isoxazole derivative.
Mechanistic Insight: Similar to the pyrazole synthesis, the reaction begins with the formation of an oxime at the formyl group. The oxime's hydroxyl group then acts as a nucleophile, attacking the C2 position of the chromone, leading to the opening of the pyrone ring and subsequent cyclization to form the isoxazole ring.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamental class of N-heterocycles, forming the backbone of nucleic acids and present in many synthetic drugs. The reaction of 3-formylchromones with amidines, guanidine, or urea provides access to pyrimidine derivatives.[10][11]
Protocol 4: Synthesis of 5-(6,8-Dibromo-2-hydroxybenzoyl)pyrimidine
Materials:
-
This compound
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add formamidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes.
-
To this mixture, add a solution of this compound in absolute ethanol.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with dilute acetic acid.
-
The precipitated product is filtered, washed with water, and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
| Reactant | Reagent | Base | Solvent | Conditions | Product |
| This compound | Formamidine HCl | Sodium Ethoxide | Ethanol | Reflux, 8-10h | 5-(6,8-Dibromo-2-hydroxybenzoyl)pyrimidine |
| This compound | Guanidine HCl | Sodium Ethoxide | Ethanol | Reflux, 6-8h | 2-Amino-5-(6,8-Dibromo-2-hydroxybenzoyl)pyrimidine |
| This compound | Urea | Sodium Ethoxide | Ethanol | Reflux, 10-12h | 5-(6,8-Dibromo-2-hydroxybenzoyl)pyrimidin-2(1H)-one |
Conclusion
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide offer robust and reproducible methods for accessing pyrazole, isoxazole, and pyrimidine derivatives. The underlying principle of these transformations, involving a condensation-ring opening-recyclization cascade, highlights the unique reactivity of the 3-formylchromone scaffold. By leveraging these methodologies, researchers and drug development professionals can efficiently generate libraries of novel heterocyclic compounds for biological screening and lead optimization, thereby accelerating the discovery of new therapeutic agents.
References
- 1. This compound | 42059-76-7 | Benchchem [benchchem.com]
- 2. This compound 99 42059-76-7 [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 11. bu.edu.eg [bu.edu.eg]
6,8-Dibromo-3-formylchromone in the preparation of Schiff bases
Application Note & Protocol
Strategic Synthesis of Novel Schiff Bases from 6,8-Dibromo-3-formylchromone: A Gateway to Bioactive Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Chromone and Schiff Base Moieties
In the landscape of medicinal chemistry, chromones represent a class of "privileged scaffolds"—core structures that are recurrent motifs in a multitude of natural products and clinically significant drugs like disodium cromoglycate and flavoxate.[1] Their inherent biological activities are vast and well-documented.[2][3] Parallelly, Schiff bases, compounds characterized by the azomethine or imine (-C=N-) functional group, serve as exceptionally versatile intermediates and bioactive molecules in their own right.[4][5] The imine group is not merely a linker; its electronic properties and ability to chelate with metal ions are pivotal to the biological activities of these compounds, which span antimicrobial, anticancer, antioxidant, and anti-inflammatory applications.[2][3][4][6]
This application note details a robust and reproducible protocol for the synthesis of novel Schiff bases through the condensation of this compound with various primary amines. The strategic inclusion of two bromine atoms on the chromone ring is intended to enhance lipophilicity and potentially modulate the electronic properties of the final compounds, a common strategy in drug design to improve pharmacological profiles.[6][7] By providing a detailed methodology, characterization framework, and mechanistic rationale, this guide serves as a comprehensive resource for researchers aiming to generate libraries of novel chromone-based Schiff bases for screening in drug discovery and development programs.
Reaction Principle and Overview
The synthesis is a classic nucleophilic addition-elimination reaction, commonly known as a condensation reaction. A primary amine attacks the electrophilic carbonyl carbon of the aldehyde on the this compound scaffold. This is followed by the elimination of a water molecule to form the stable imine linkage, yielding the desired Schiff base. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[8]
Caption: General reaction scheme for Schiff base synthesis.
Detailed Synthesis Protocol
This protocol provides a generalized procedure that can be adapted for various aromatic and aliphatic primary amines.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 42059-76-7)[9]
-
Substituted primary amine (e.g., aniline, p-toluidine, benzylamine)
-
Absolute Ethanol (EtOH), reagent grade
-
Glacial Acetic Acid (catalyst)
-
Ethyl Acetate and Hexane (for TLC)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Safety Precautions
-
Hazard Warning: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a properly functioning chemical fume hood.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for synthesis.
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.01 mmol).
-
Dissolution: Add approximately 20-25 mL of absolute ethanol to the flask and stir until the solid is completely dissolved.
-
Amine and Catalyst Addition: To the stirred solution, add the selected primary amine (3.16 mmol, 1.05 equivalents). Causality Note: A slight excess of the more volatile reactant (often the amine) helps to drive the equilibrium towards the product, according to Le Châtelier's principle. Following the amine, add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Maintain reflux for 2 to 6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC. Spot the reaction mixture against the starting chromone on a TLC plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The formation of a new, less polar spot and the disappearance of the starting aldehyde spot indicate reaction completion.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product often begins to precipitate. To maximize yield, cool the flask further in an ice bath for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50°C to a constant weight. The resulting product is typically a crystalline solid.
Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
Spectroscopic Data
The following table summarizes the key expected signals for successful Schiff base formation.
| Technique | Key Observation | Rationale / Interpretation |
| FT-IR | Disappearance of aldehyde C-H (~2720 cm⁻¹) and C=O (~1680 cm⁻¹) stretches. Appearance of a strong imine C=N stretch (~1600-1630 cm⁻¹).[6] | Confirms the conversion of the aldehyde functional group to the azomethine group, a definitive marker for Schiff base formation. |
| ¹H NMR | Disappearance of the aldehyde proton singlet (~10.0 ppm). Appearance of a new azomethine proton (-N=CH-) singlet (~8.5 - 9.0 ppm).[6][11] | Unambiguously confirms the formation of the C=N-H bond. The exact chemical shift will vary depending on the 'R' group. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~185 ppm). Appearance of the imine carbon (-C=N-) signal (~160-165 ppm).[11] | Provides structural confirmation of the imine carbon in the new chemical environment. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponds to the calculated molecular weight of the target Schiff base. | Confirms the correct mass of the synthesized compound, validating that the condensation reaction occurred as expected. |
Reaction Mechanism
The formation of the Schiff base proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Applications in Drug Discovery
The chromone-based Schiff bases synthesized via this protocol are of significant interest to drug development professionals. The core structure is a versatile ligand capable of coordinating with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[1][2][12] This chelation often leads to a significant enhancement of biological activity compared to the free ligand.[3][4]
-
Anticancer & Antitumor Agents: Many chromone Schiff base complexes have demonstrated potent cytotoxic effects against various cancer cell lines.[1][6]
-
Antimicrobial & Antifungal Agents: The presence of the azomethine group is crucial for antimicrobial activity. These compounds have shown efficacy against a range of bacterial and fungal strains.[4][13]
-
Enzyme Inhibition: Chromone derivatives are known enzyme inhibitors. Schiff bases derived from 3-formylchromone have shown potent inhibitory activity against enzymes like thymidine phosphorylase, which is a target in cancer therapy.[14]
-
Antioxidant Properties: The phenolic nature of the chromone ring, combined with the imine linkage, can impart significant antioxidant and radical-scavenging properties.[7]
Conclusion
The protocol described herein offers a reliable, efficient, and well-characterized pathway for the synthesis of this compound derived Schiff bases. This synthetic strategy provides a powerful tool for generating a diverse library of novel chemical entities. The established biological significance of the chromone and Schiff base scaffolds makes these products high-value candidates for further investigation in medicinal chemistry, particularly in the development of new anticancer, antimicrobial, and enzyme-inhibiting therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound 99 42059-76-7 [sigmaaldrich.com]
- 11. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,8-Dibromo-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical resource for the successful synthesis of 6,8-Dibromo-3-formylchromone. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have designed this guide to not only provide robust protocols but also to offer in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your research and development endeavors.
I. Synthetic Overview: The Vilsmeier-Haack Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the bromination of 2'-hydroxyacetophenone, followed by a Vilsmeier-Haack formylation reaction. This method is widely adopted due to its reliability and efficiency in constructing the 3-formylchromone scaffold.[1][2]
Reaction Scheme:
Caption: Overall synthetic route to this compound.
II. Detailed Experimental Protocols
Part 1: Synthesis of 6,8-Dibromo-2'-hydroxyacetophenone (Starting Material)
Principle: This step involves the electrophilic aromatic substitution of 2'-hydroxyacetophenone with bromine in acetic acid to introduce bromine atoms at the 6 and 8 positions of the phenyl ring.
Materials:
-
2'-Hydroxyacetophenone
-
Glacial Acetic Acid
-
Bromine
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
A yellow solid precipitate of 6,8-Dibromo-2'-hydroxyacetophenone will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain a pure crystalline solid.
Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
Principle: The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect a formylation and subsequent cyclization of the 6,8-Dibromo-2'-hydroxyacetophenone to yield the desired 3-formylchromone.[3][4][5][6][7]
Materials:
-
6,8-Dibromo-2'-hydroxyacetophenone
-
Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, place anhydrous DMF (10 equivalents) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube. Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The formation of a yellowish, viscous Vilsmeier reagent will be observed.
-
Formylation and Cyclization: To the freshly prepared Vilsmeier reagent, add a solution of 6,8-Dibromo-2'-hydroxyacetophenone (1 equivalent) in a minimum amount of anhydrous DMF dropwise, while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it with plenty of cold water.
-
Purification: Purify the crude product by recrystallization from ethanol or a mixture of ethanol and DMF to obtain a pure crystalline product.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of 6,8-Dibromo-2'-hydroxyacetophenone | Incomplete bromination due to insufficient bromine or reaction time. | - Ensure the correct stoichiometry of bromine is used (2.2 equivalents).- Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Decomposition of the product during work-up. | - Ensure the reaction mixture is poured into a sufficient amount of ice-cold water to effectively quench the reaction and precipitate the product. | |
| Low Yield of this compound | Incomplete formation of the Vilsmeier reagent. | - Use anhydrous DMF and ensure the reaction is carried out under anhydrous conditions. Moisture can hydrolyze POCl₃ and the Vilsmeier reagent.- Maintain the temperature at 0-5 °C during the formation of the Vilsmeier reagent. |
| Incomplete formylation and cyclization. | - Ensure the reaction is heated for a sufficient amount of time (4-6 hours at 60-70 °C). Monitor by TLC.- Use a sufficient excess of the Vilsmeier reagent (at least 3 equivalents of POCl₃ and 10 equivalents of DMF). | |
| Hydrolysis of the product during work-up. | - Perform the work-up by pouring the reaction mixture onto crushed ice to ensure rapid cooling and precipitation. | |
| Formation of a Dark, Tarry Product | Side reactions due to high temperatures. | - Carefully control the temperature during the addition of POCl₃ and the substrate.- Avoid excessive heating during the reaction. |
| Impurities in the starting materials. | - Ensure the 6,8-Dibromo-2'-hydroxyacetophenone is pure before proceeding to the Vilsmeier-Haack reaction. | |
| Difficulty in Product Purification | Presence of unreacted starting material or side products. | - For the starting material, ensure complete bromination and efficient recrystallization.- For the final product, if recrystallization is not effective, consider column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. |
| Inconsistent Melting Point of the Final Product | Presence of impurities. | - Repeat the purification step (recrystallization or column chromatography) until a sharp and consistent melting point is obtained. The reported melting point is 174-176 °C.[8] |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use anhydrous DMF for the Vilsmeier-Haack reaction?
A1: The Vilsmeier reagent is highly reactive towards water. Any moisture present in the DMF will lead to the hydrolysis of both phosphorus oxychloride and the Vilsmeier reagent itself, significantly reducing the yield of the desired product.
Q2: What is the purpose of the excess POCl₃ and DMF?
A2: An excess of DMF serves as both a reagent and a solvent. An excess of POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent, driving the reaction towards the formation of the product.
Q3: Can other formylating agents be used for this synthesis?
A3: While the Vilsmeier-Haack reaction is the most common and efficient method, other formylating agents could potentially be used. However, these may require different reaction conditions and may not be as effective for this specific substrate.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Bromine is also highly corrosive and toxic. Handle it with extreme care in a fume hood and wear appropriate PPE.
-
The Vilsmeier-Haack reaction itself can be exothermic. It is crucial to control the temperature, especially during the addition of reagents.
-
The quenching of the reaction with water should be done carefully and slowly, as it can be vigorous.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed by a combination of spectroscopic techniques:
-
Melting Point: A sharp melting point in the range of 174-176 °C is indicative of high purity.[8]
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl and aldehyde carbons.
-
IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (ketone and aldehyde) and the C-Br bonds.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (331.94 g/mol ).[8]
V. Visualization of Key Processes
Mechanism of the Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones.
VI. Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectroscopic Data |
| 6,8-Dibromo-2'-hydroxyacetophenone | C₈H₆Br₂O₂ | 293.94 | ~95-98 | ¹H NMR (CDCl₃, δ): ~12.0 (s, 1H, OH), ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃).IR (KBr, cm⁻¹): ~3400 (O-H), ~1640 (C=O). |
| This compound | C₁₀H₄Br₂O₃ | 331.94 | 174-176[8] | ¹H NMR (CDCl₃, δ): ~10.4 (s, 1H, CHO), ~8.5 (s, 1H, H-2), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H).¹³C NMR (CDCl₃, δ): ~185 (CHO), ~175 (C=O), and other aromatic carbons.IR (KBr, cm⁻¹): ~1690 (C=O, aldehyde), ~1650 (C=O, ketone).MS (EI): m/z 332 [M]⁺. |
VII. References
-
Synthesis of chromones (2a–2d) | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation - Benchchem. Available at: --INVALID-LINK--
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. Available at: --INVALID-LINK--
-
Synthesis of Chromones, Chemistry tutorial - Tutorsglobe.com. Available at: --INVALID-LINK--
-
Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. - Abstract - Europe PMC. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: --INVALID-LINK--
-
This compound 99% | 42059-76-7 | Sigma-Aldrich. Available at: --INVALID-LINK--
-
This compound 76743-82-3 wiki - Guidechem. Available at: --INVALID-LINK--
-
This compound, 99% | 42059-76-7 | Sigma-Aldrich. Available at: --INVALID-LINK--
-
This compound | 42059-76-7 | Benchchem. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthesis of substituted 3-formyl chromones - ResearchGate. Available at: --INVALID-LINK--
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available at: --INVALID-LINK--
-
Synthesis, Reaction and Theoretical Study of 3-Formylchromones - Sciforum. Available at: --INVALID-LINK--
-
Nucleophilic reactions with 3-formylchromones: A decade update - Taylor & Francis. Available at: --INVALID-LINK--
-
Synthesis, Reaction and Theoretical Study of 3-Formylchromones - ResearchGate. Available at: --INVALID-LINK--
-
Vilsmeier–Haack reaction - Wikipedia. Available at: --INVALID-LINK--
-
3-Formylchromones as diverse building blocks in heterocycles synthesis - SciSpace. Available at: --INVALID-LINK--
-
This compound | CAS 42059-76-7 | SCBT. Available at: --INVALID-LINK--
-
Synthesis of chromone derivatives. The reaction was carried out with... - ResearchGate. Available at: --INVALID-LINK--
-
Vilsmeier-Haack reaction - Name-Reaction.com. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: --INVALID-LINK--
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: --INVALID-LINK--
-
Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones - The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
4 - The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: --INVALID-LINK--
-
Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum; D. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives - Semantic Scholar. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. Available at: --INVALID-LINK--
-
CN102898383A - Method for preparing ambroxol trans-impurity 6,8-dibromo-3-(trans-4-hydroxycyclohexyl) - Google Patents. Available at: --INVALID-LINK--
-
2'-Hydroxyacetophenone(118-93-4) 13C NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--
-
This compound | 76743-82-3 - INDOFINE Chemical Company, Inc. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. This compound 99 42059-76-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6,8-Dibromo-3-formylchromone
Welcome to the technical support center for the purification of 6,8-Dibromo-3-formylchromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this compound. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step guidance to resolve them.
Scenario 1: Poor Separation During Column Chromatography
Question: I am performing column chromatography to purify this compound, but I'm observing poor separation of my target compound from impurities. What are the likely causes and how can I improve the separation?
Answer:
Poor separation in column chromatography is a frequent challenge that can often be resolved by systematically evaluating and optimizing several experimental parameters.[1][2]
Causality and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is critical for effective separation.[3] If the solvent system is too polar, both your compound and impurities will elute too quickly, resulting in co-elution. Conversely, if it's not polar enough, your compound may not move down the column at all.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC) Optimization: Before running the column, systematically test various solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for this compound. This generally provides the best separation on a column.
-
Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your target compound, and finally the more polar impurities.[1]
-
-
-
Column Overloading: Loading too much crude sample onto the column is a common mistake that leads to broad, overlapping bands.
-
Troubleshooting Steps:
-
Sample-to-Adsorbent Ratio: A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 20:1 to 50:1 for difficult separations.[3]
-
Concentrated Sample Loading: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble, and then load it onto the column.[4] This ensures a narrow starting band.
-
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven stationary phase in the column will lead to channeling and poor separation.
-
Troubleshooting Steps:
-
Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar eluent.[3] Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[3][5]
-
Sand Layers: Add a thin layer of sand at the bottom and top of the silica gel to prevent disturbance of the stationary phase.[1][2]
-
-
Scenario 2: Compound Fails to Crystallize During Recrystallization
Question: I have attempted to purify this compound via recrystallization, but the compound oils out or remains in solution even after cooling. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the experimental conditions.
Causality and Solutions:
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good solvents for chromone derivatives often include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6][7]
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
-
-
Supersaturation and Nucleation Issues: Sometimes a solution can become supersaturated, and crystal formation requires a nucleation site to begin.
-
Troubleshooting Steps:
-
Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
-
-
Presence of Impurities: Certain impurities can inhibit crystallization.
-
Troubleshooting Steps:
-
Pre-Purification: If the crude product is very impure, a preliminary purification step, such as passing it through a short plug of silica gel, might be necessary to remove impurities that hinder crystallization.[4]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of this compound.
Question 1: What are the expected physical properties of pure this compound?
Answer:
Pure this compound is a solid with a melting point in the range of 174-176 °C.[8] Its molecular formula is C₁₀H₄Br₂O₃, and its molecular weight is 331.94 g/mol .[9]
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Br₂O₃ | [9] |
| Molecular Weight | 331.94 g/mol | [9] |
| Appearance | Solid | |
| Melting Point | 174-176 °C | [8] |
Question 2: What analytical techniques are recommended to assess the purity of this compound?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[10][11] A reversed-phase C18 column with a gradient elution using a mixture of water and acetonitrile or methanol is a common starting point for method development. A UV detector is suitable for this compound due to the presence of a chromophore.[12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity of fractions during column chromatography and to monitor the progress of a reaction.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities with different chemical structures.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[14] Impurities will typically broaden the melting point range and lower the melting point.
Question 3: Are there any specific safety precautions I should take when handling this compound?
Answer:
Yes, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including eye shields, a face shield, gloves, and a P2 respirator cartridge.[8] Always work in a well-ventilated fume hood.
Question 4: Can this compound decompose on silica gel?
Answer:
While chromones are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[4] It is good practice to check the stability of your compound on silica gel before performing column chromatography. This can be done by spotting a solution of the compound on a TLC plate, letting it sit for an extended period (e.g., an hour), and then developing the plate to see if any degradation has occurred. If decomposition is observed, using a deactivated silica gel or an alternative stationary phase like alumina might be necessary.[4]
III. Experimental Workflow and Visualization
Decision Tree for Purification Method Selection
The choice of purification technique depends on the nature and quantity of impurities present in the crude product. The following diagram illustrates a decision-making workflow.
Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.
Step-by-Step Protocol for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approximately 1 cm).[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate). The amount of silica gel should be roughly 20-100 times the weight of the crude sample.[1]
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an even packing without air bubbles.[3]
-
Add another thin layer of sand on top of the silica gel.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.[3]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.[1]
-
Begin collecting fractions in numbered test tubes.
-
If using a gradient elution, gradually increase the polarity of the eluent.[1]
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.[1]
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound, as determined by TLC.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
IV. References
-
Technical Support Center: Refining Purification Protocols for Synthetic Xanthone Derivatives. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
-
Column chromatography. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
How do you perform purity analysis? (2006, May 12). Chromatography Forum. Retrieved January 3, 2026, from --INVALID-LINK--
-
CN102898383A - Method for preparing ambroxol trans-impurity 6,8-dibromo-3-(trans-4-hydroxycyclohexyl). (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound 99 42059-76-7. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound 76743-82-3 wiki. (n.d.). Guidechem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound 99 42059-76-7. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). (n.d.). Triclinic Labs. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound | CAS 42059-76-7. (n.d.). Santa Cruz Biotechnology. Retrieved January 3, 2026, from --INVALID-LINK--
-
-
Column Chromatography. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
-
Column chromatography. (2018, September 23). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
Troubleshooting Guides. (n.d.). Bionano. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound | 42059-76-7. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis of Substituted 3-Formyl Chromones. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Strategies for peak-purity assessment in liquid chromatography. (n.d.). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. (2021, August 17). Retrieved January 3, 2026, from --INVALID-LINK--
-
6-Bromo-3-formylchromone 99 52817-12-6. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
Advances in Chromatographic Techniques for Drug Purity Determination. (n.d.). ManTech Publications. Retrieved January 3, 2026, from --INVALID-LINK--
-
Troubleshooting Molecular Biology Applications. (n.d.). QIAGEN. Retrieved January 3, 2026, from --INVALID-LINK--
-
(PDF) 2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol methanol 0.25-solvate. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound 99 42059-76-7 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 13. CN102898383A - Method for preparing ambroxol trans-impurity 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquiazoline - Google Patents [patents.google.com]
- 14. moravek.com [moravek.com]
Troubleshooting guide for reactions involving 6,8-Dibromo-3-formylchromone
Technical Support Center: 6,8-Dibromo-3-formylchromone
A Guide for Synthetic & Medicinal Chemists
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've compiled this guide to address the common, and often complex, challenges encountered when working with this versatile but sometimes temperamental building block. This Q&A-style resource is designed to provide not just solutions, but also the underlying chemical reasoning to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis via Vilsmeier-Haack Reaction
The primary route to this compound is the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor.[1][2] Success here is foundational to all subsequent steps.
Question 1: My Vilsmeier-Haack reaction to synthesize this compound has a very low yield or fails completely. What are the likely causes?
This is a common and frustrating issue, often boiling down to the stability and reactivity of the Vilsmeier reagent itself.[3][4]
Answer:
Low yields in this reaction can typically be traced to three critical areas: reagent quality, moisture control, and reaction temperature.[4]
-
Reagent Quality & Stoichiometry:
-
DMF Quality: N,N-Dimethylformamide (DMF) can degrade over time to produce dimethylamine, especially if stored improperly.[5] This amine is nucleophilic and will consume your Vilsmeier reagent. If you can detect a "fishy" odor, your DMF is likely compromised.[5] Use a freshly opened bottle or purified DMF for best results.
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive with water. Use a fresh bottle and handle it under anhydrous conditions.
-
Stoichiometry: The molar ratio of substrate to DMF and POCl₃ is crucial. An excess of the Vilsmeier reagent is typically required. A common starting point is ~3 equivalents of POCl₃ relative to the acetophenone substrate, added to a larger volume of DMF which acts as both reagent and solvent.[2]
-
-
Strict Moisture Control:
-
Temperature Management:
-
Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic. This step should be performed at 0 °C to control the formation of the Vilsmeier reagent.[5]
-
Formylation Step: The formylation of the acetophenone precursor is substrate-dependent. While some electron-rich aromatics react at low temperatures, many chromone syntheses require heating.[6] A temperature range of 50-70 °C is a common requirement after the initial addition.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Troubleshooting Workflow for Vilsmeier-Haack Synthesis
Caption: Troubleshooting Decision Tree for Vilsmeier-Haack Synthesis.
Section 2: Reactions at the 3-Formyl Group
The aldehyde at the C3 position is the primary site for derivatization, commonly participating in condensation reactions to build more complex heterocyclic systems.[7][8][9]
Question 2: I am attempting a Knoevenagel or Claisen-Schmidt condensation with the 3-formyl group, but the reaction is sluggish and gives poor yields. Why is this happening?
Answer:
The reactivity of the formyl group in 3-formylchromones is modulated by the electron-withdrawing nature of the chromone ring system. This can make it less electrophilic than a simple benzaldehyde.
-
Causality: The C4-carbonyl group and the pyrone ring oxygen pull electron density away from the C2-C3 double bond. This electronic effect extends to the C3-formyl group, slightly reducing its electrophilicity.[1]
-
Strategic Solutions:
-
Base Selection: For Knoevenagel-type reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), a stronger base than the typical piperidine may be required. Consider using a base like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) in an appropriate solvent (e.g., ethanol, dioxane).[10]
-
Acid Catalysis: For Claisen-Schmidt condensations with acetophenones, strong acid catalysis (e.g., HCl or H₂SO₄ in acetic acid) is often necessary to activate the formyl group and drive the reaction forward.[10]
-
Microwave Irradiation: This technique can significantly accelerate slow condensation reactions by providing efficient and uniform heating, often leading to higher yields and shorter reaction times.[9]
-
Lewis Acid Activation: In particularly stubborn cases, a Lewis acid can be used to coordinate to the formyl oxygen, increasing its electrophilicity.
-
| Condition | Base/Catalyst | Typical Substrate | Reference |
| Knoevenagel | Piperidine, Pyridine | Malonic acid, Diethyl malonate | [9] |
| Claisen-Schmidt | HClO₄, Acetic Acid | Substituted Acetophenones | [10] |
| Enhanced Reactivity | Microwave Irradiation | Various active methylenes | [9] |
Table 1: Recommended Conditions for Condensation Reactions.
Section 3: Reactions at the C6 and C8 Bromo-Positions
The two bromine atoms offer excellent handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling.[11][12]
Question 3: My Suzuki-Miyaura cross-coupling reaction at the C6/C8 positions is failing. I see only starting material or decomposition. What should I investigate?
Answer:
Successful palladium-catalyzed cross-coupling is a delicate balance of catalyst, ligand, base, and solvent. The this compound substrate presents unique challenges.
-
Ligand & Catalyst Choice:
-
The Problem: The oxygen atoms in the chromone core can coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
The Solution: Use bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps while minimizing catalyst inhibition.[12][13] Ligands like SPhos, XPhos, or ferrocene-based ligands (e.g., dppf) are excellent starting points. A pre-catalyst like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from Pd₂(dba)₃ is recommended.
-
-
Base and Solvent System:
-
Base Sensitivity: The chromone ring can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions, especially at elevated temperatures.[14] Using a milder inorganic base like K₂CO₃ or K₃PO₄ is often preferable to stronger bases like NaOH or alkoxides.
-
Solubility: this compound has poor solubility in purely aqueous systems. A mixed solvent system, such as Dioxane/Water or Toluene/Ethanol/Water, is typically required to bring all components into solution.
-
-
Reaction Temperature:
-
Keep the temperature as low as possible to achieve a reasonable reaction rate. Start around 80-90 °C and monitor by TLC. High temperatures (>110 °C) can lead to substrate decomposition and catalyst deactivation.
-
Palladium Cross-Coupling Troubleshooting Logic
Caption: Decision process for optimizing Suzuki-Miyaura reactions.
Section 4: Purification and Characterization
Question 4: I have difficulty purifying my final product. It co-elutes with impurities on silica gel, and the NMR spectrum is complex.
Answer:
Purification and characterization of chromone derivatives require careful technique selection.
-
Purification Strategy:
-
Chromatography: If standard silica gel chromatography fails, consider switching the solvent system polarity drastically or using a different stationary phase. For example, if you are using Hexane/Ethyl Acetate, try a Dichloromethane/Methanol gradient. Alternatively, reverse-phase chromatography (C18 silica) can be effective for these moderately polar compounds.
-
Recrystallization: Due to its solid nature, recrystallization is a powerful purification technique for the title compound and many of its derivatives. Experiment with solvent/anti-solvent pairs like Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Heptane.
-
-
NMR Characterization:
-
Aldehyde Proton: The formyl proton (-CHO) should appear as a sharp singlet far downfield, typically between 9.5 and 10.5 ppm.[1]
-
H2 Proton: The proton at the C2 position of the chromone ring is also a characteristic singlet, usually found between 8.0 and 9.0 ppm.[1]
-
Aromatic Protons: The two protons on the benzene portion of the ring (at C5 and C7) will appear as two distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz).
-
2D NMR: If assignments are ambiguous, especially after derivatization, 2D NMR experiments like HSQC and HMBC are invaluable for confirming the structure.
-
References
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Stability issues of 6,8-Dibromo-3-formylchromone under reaction conditions
Welcome to the technical support center for 6,8-Dibromo-3-formylchromone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses several electrophilic sites, making it highly reactive. The key sites susceptible to nucleophilic attack are the C2 and C4 positions of the γ-pyrone ring and the carbon of the C3-formyl group.[1] This reactivity is the basis for its utility in synthesizing a wide range of heterocyclic compounds.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place.[4] It is a solid with a melting point of 174-176 °C. Standard personal protective equipment, including eye shields, gloves, and a respirator, should be used during handling.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is not extensively published, related 3-formylchromones are often dissolved in polar aprotic solvents like dimethylformamide (DMF) for reactions.[5] Acetic acid is also used as a solvent for condensation reactions.[6] It is advisable to perform small-scale solubility tests with your intended reaction solvent before proceeding with a full-scale experiment.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product
Potential Cause A: Decomposition of the Chromone Ring
The γ-pyrone ring of the chromone scaffold is susceptible to cleavage under certain nucleophilic conditions, particularly with strong bases.[1][7] Nucleophilic attack at the C2 position can lead to ring-opening, resulting in the formation of undesired byproducts instead of the intended product.[7]
Recommended Solution:
-
pH Control: Avoid strongly basic conditions where possible. If a base is necessary, consider using a weaker, non-nucleophilic base or a hindered base. The synthesis of chromones can be achieved under both acidic and basic conditions, but harsh conditions should be avoided.[8][9]
-
Temperature Management: Perform the reaction at the lowest effective temperature. High temperatures can accelerate decomposition pathways.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the appearance of byproducts. If multiple, unexpected spots appear, it may be an indication of decomposition.
Potential Cause B: Ineffective Nucleophilic Attack at the Formyl Group
For reactions intended to occur at the C3-formyl group (e.g., Knoevenagel condensations, imine formation), the reactivity of the nucleophile is crucial.[10] A weak nucleophile may not react efficiently, leading to a low yield.
Recommended Solution:
-
Nucleophile Activation: If using a weak nucleophile, consider the use of a suitable catalyst to enhance its reactivity. For example, in Knoevenagel condensations, a mild base like pyridine or piperidine is often used.[1]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents can solvate the nucleophile, potentially reducing its reactivity. Consider using a polar aprotic solvent to enhance nucleophilicity.
Problem 2: Formation of a Complex Mixture of Unidentifiable Products
Potential Cause: Multiple Reaction Pathways
As mentioned, this compound has multiple electrophilic centers.[1] Depending on the reaction conditions and the nature of the nucleophile, a reaction can proceed through several different pathways simultaneously, leading to a mixture of products. For instance, a bifunctional nucleophile could react with both the formyl group and attack the pyrone ring.[3]
Recommended Solution:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the nucleophile may promote side reactions.
-
Stepwise Synthesis: If possible, consider a stepwise approach. For example, protect the more reactive site, perform the reaction at the desired position, and then deprotect.
-
Solvent and Temperature Optimization: The reaction outcome can be highly dependent on the solvent.[11] For example, reactions with secondary amines in methanol versus ethanol can lead to different products.[11] A systematic screening of solvents and temperatures is recommended to find conditions that favor the desired reaction pathway.
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation
This protocol provides a general guideline for the condensation of this compound with an active methylene compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Addition of Reactants: Add the active methylene compound (1-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, pyridine, or sodium acetate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetic Acid, Ethanol, Toluene | Solubilizes reactants and influences reaction rate. |
| Base Catalyst | Piperidine, Pyridine, Sodium Acetate | Activates the methylene compound for nucleophilic attack. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction while minimizing decomposition. |
Visualizations
Diagram 1: Sites of Nucleophilic Attack on this compound
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 4. This compound | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. ijmrset.com [ijmrset.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for synthesizing derivatives from 6,8-Dibromo-3-formylchromone
Welcome to the technical support center for the synthesis of derivatives from 6,8-Dibromo-3-formylchromone. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: General Troubleshooting & Starting Material Considerations
This section addresses foundational issues that can impact any subsequent derivatization reaction. Proper handling of the starting material and accurate reaction monitoring are critical for success.
Q1: I'm having trouble dissolving the this compound starting material. What solvents are recommended?
A: The dibrominated chromone scaffold has reduced polarity and can be challenging to dissolve in common polar solvents.
-
Initial Recommendations: Start with moderately polar aprotic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate for room temperature reactions. For reactions requiring heat, solvents like Toluene, Dioxane, or Dimethylformamide (DMF) are excellent choices. The Vilsmeier-Haack formylation to create the parent compound is often done in DMF, indicating good solubility.[1][2]
-
Expert Tip: The two electron-withdrawing bromine atoms significantly impact the electronic character and solubility of the molecule compared to unsubstituted 3-formylchromone.[3] Always perform small-scale solubility tests before committing to a large-scale reaction. A co-solvent system (e.g., Toluene/Ethanol) can sometimes provide the necessary balance of polarity.
Q2: My reaction yields are inconsistent, even when following the same procedure. Could the starting material be the issue?
A: Absolutely. The purity of your this compound is paramount. Impurities can interfere with catalysts, generate side products, and complicate purification.
-
Verification: Always verify the purity of your starting material via NMR or melting point analysis. The reported melting point for this compound is 174-176 °C.[4]
-
Common Impurities: A potential impurity could be the unformylated precursor, 6,8-dibromo-2-hydroxyacetophenone, from an incomplete Vilsmeier-Haack reaction.[1][5] This phenolic impurity can interfere with base-catalyzed reactions.
-
Purification: If impurities are detected, recrystallization from a suitable solvent like ethanol is recommended.
Q3: How can I effectively monitor the progress of my derivatization reaction?
A: Thin-Layer Chromatography (TLC) is the most effective tool for real-time reaction monitoring.
-
System Selection: A good starting point for a TLC solvent system is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate). A common ratio is 7:3 Hexane:Ethyl Acetate. Adjust the ratio based on the polarity of your expected product.
-
Visualization: The chromone core is UV-active, making visualization under a UV lamp (254 nm) straightforward. Staining with potassium permanganate (KMnO₄) can also be used to visualize products, especially if the chromone ring is modified.
-
Interpretation: A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. The presence of multiple new spots may indicate the formation of side products, signaling a need to optimize conditions.
Section 2: Troubleshooting Specific Derivatization Reactions
The 3-formyl group is a versatile handle for various transformations. This section provides troubleshooting for the most common reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the 3-formyl group with an active methylene compound.[6]
Q4: My Knoevenagel condensation is sluggish or not proceeding to completion. What should I change?
A: Low yield in a Knoevenagel condensation is a common issue that can be systematically addressed.[7][8]
-
Catalyst Choice is Critical: The reaction requires a base catalyst, but a strong base can destroy the chromone scaffold. Weak amine bases like piperidine or pyridine are standard.[9] If these are ineffective, consider a greener alternative like L-proline or using microwave irradiation in a solvent like PEG-400, which has been shown to improve yields and reaction times for 3-formylchromones.
-
Acidity of Methylene Compound: The active methylene compound must be sufficiently acidic (pKa low enough) for the weak base to deprotonate it. Malononitrile and ethyl cyanoacetate are generally more reactive than diethyl malonate.[7]
-
Water Removal: The reaction produces water. Removing it can drive the equilibrium toward the product. For reactions in toluene, a Dean-Stark apparatus is effective. For other solvents, adding molecular sieves can be beneficial.[8]
Troubleshooting Flowchart: Low Yield in Knoevenagel Condensation
Caption: Troubleshooting Decision Tree for Knoevenagel Condensation.
Schiff Base (Imine) Formation
This reaction condenses the 3-formyl group with a primary amine to form an imine derivative. These Schiff bases of 3-formylchromone are explored for various biological activities.[10][11][12]
Q5: I'm trying to form a Schiff base, but the reaction is incomplete and my product seems to be hydrolyzing back to the starting material during workup. What's going wrong?
A: Imine formation is a reversible reaction, and managing water is key to success.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry ethanol or toluene) and consider running the reaction under an inert atmosphere (N₂ or Ar) to minimize atmospheric moisture.
-
Acid Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often required to protonate the carbonyl oxygen, making the carbon more electrophilic. However, too much acid can protonate the amine nucleophile, rendering it inactive. A few drops are usually sufficient.
-
Water Removal: As with the Knoevenagel condensation, removing the water byproduct is crucial. A Dean-Stark trap is ideal when using toluene.
-
Workup Strategy: During the aqueous workup, the imine can hydrolyze. Minimize contact time with water. Wash the organic layer quickly with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by brine. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. A study on 3-formylchromone Schiff bases suggests stirring the reactants in ethanol at elevated temperatures (50-100 °C) for 2-4 hours is an effective method.
Table 1: Recommended Starting Conditions for Common Derivatizations
| Reaction Type | Reagent Example | Catalyst/Co-reagent | Solvent | Temperature (°C) | Key Tip |
| Knoevenagel | Malononitrile | Piperidine (catalytic) | Ethanol | Reflux | Use a weak base to prevent chromone ring opening. |
| Schiff Base | Aniline | Acetic Acid (catalytic) | Toluene | Reflux | Use a Dean-Stark trap to remove water.[13] |
| Reduction | Sodium Borohydride | None | Methanol/DCM | 0 to RT | Add NaBH₄ slowly to control effervescence. |
| Oxidation | PCC or PDC | None | Dichloromethane | RT | Milder chromium reagents prevent over-oxidation. |
Section 3: Purification and Characterization FAQs
Q6: Purification of my brominated derivatives by column chromatography is difficult. The compounds are streaking or not separating well. Any advice?
A: Purifying brominated heterocyclic compounds can be challenging due to their moderate polarity and potential for strong interactions with silica gel.
-
Deactivate the Silica: Streaking is often caused by the acidic nature of standard silica gel. Pre-treating the silica can significantly improve separation. This can be done by flushing the packed column with your eluent system containing 1% triethylamine (NEt₃) before loading your sample. This neutralizes acidic sites.
-
Solvent System Optimization: Use a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This helps to separate closely-eluting impurities from your product.
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for these types of compounds.
Q7: What are the key NMR signals I should look for to confirm the structure of my this compound derivative?
A: ¹H NMR is a powerful tool for confirming your structure. Here are the key diagnostic signals for the starting material and common derivatives:
-
This compound (Starting Material):
-
A sharp singlet for the aldehyde proton (-CHO ) around 10.0 ppm.
-
A sharp singlet for the proton at the C2 position (H-2 ) of the chromone ring, typically around 8.5-9.0 ppm.
-
Two doublets in the aromatic region for the H-5 and H-7 protons, showing meta-coupling.
-
-
Knoevenagel Product (e.g., with Malononitrile):
-
Disappearance of the aldehyde proton signal (~10.0 ppm).
-
Appearance of a new singlet for the newly formed vinyl proton (=CH- ).
-
-
Schiff Base Product (e.g., with Aniline):
-
Disappearance of the aldehyde proton signal.
-
Appearance of a new singlet for the imine proton (-CH=N- ) downfield, often >8.5 ppm.
-
-
Alcohol Product (from Reduction):
-
Disappearance of the aldehyde proton signal.
-
Appearance of a new doublet for the methylene protons (-CH₂OH ) and a triplet (or broad singlet) for the hydroxyl proton (-OH ).
-
Diagram: General Reaction Pathway
Caption: Common derivatization pathways from the starting material.
This guide provides a starting point for troubleshooting your synthetic challenges. Remember that each substrate is unique, and systematic optimization of reaction parameters is the key to success.
References
- 1. asianpubs.org [asianpubs.org]
- 2. sciforum.net [sciforum.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
How to avoid the formation of impurities in 6,8-Dibromo-3-formylchromone synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6,8-Dibromo-3-formylchromone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing impurity formation and optimizing reaction outcomes. The synthesis primarily relies on the Vilsmeier-Haack reaction, a powerful but sensitive method for formylating electron-rich aromatic systems.[1][2][3] Understanding the nuances of this reaction is key to achieving high purity and yield.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Core Synthesis Overview: The Vilsmeier-Haack Reaction
The synthesis of this compound is typically achieved via the Vilsmeier-Haack formylation of 2-hydroxy-3,5-dibromoacetophenone. The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and second, the electrophilic substitution onto the acetophenone derivative, followed by intramolecular cyclization and hydrolysis.[2][3]
The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates.[4][5] However, improper control over reaction conditions can lead to a variety of side reactions and impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction mixture turned dark brown/black, and the final yield is very low. What went wrong?
Answer:
A dark reaction color is a common indicator of decomposition or polymerization, which directly impacts yield. The primary causes are related to temperature control and reagent quality.
-
Causality - Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without adequate cooling (ideally 0-5 °C), localized heating can degrade the DMF and the reagent itself, leading to tarry byproducts.
-
Causality - Reaction Temperature: The subsequent formylation reaction is also temperature-sensitive. While some substrates require heating, running the reaction at an excessively high temperature (e.g., >80 °C) can promote side reactions and decomposition of the electron-rich starting material and product.[6]
-
Causality - Impure Reagents: The presence of water in the DMF can prematurely quench the Vilsmeier reagent and POCl₃, leading to the formation of hydrochloric acid and phosphoric acid, which can catalyze decomposition pathways. Similarly, old or improperly stored POCl₃ may already contain acidic impurities.
Recommended Actions:
-
Strict Temperature Control: Prepare the Vilsmeier reagent in an ice bath (0-5 °C), adding POCl₃ dropwise to the DMF with vigorous stirring.
-
Monitor Reaction Temperature: After adding the starting material, allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.
-
Use Anhydrous Reagents: Always use dry, high-purity DMF. If necessary, dry the DMF over molecular sieves prior to use. Use a fresh bottle of POCl₃.
Question 2: TLC analysis shows a significant amount of unreacted 2-hydroxy-3,5-dibromoacetophenone even after several hours. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material typically points to issues with the Vilsmeier reagent's formation, stoichiometry, or reactivity.
-
Causality - Insufficient Reagent: The stoichiometry is critical. An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction. The literature often suggests using a molar excess of both DMF and POCl₃ relative to the acetophenone substrate.[1]
-
Causality - Reagent Deactivation: As mentioned above, moisture is detrimental. Any water present will consume the Vilsmeier reagent, reducing its effective concentration.
-
Causality - Poor Solubility/Mixing: If the starting material is not fully dissolved or the mixture is not stirred effectively, the reaction will be slow and incomplete due to the heterogeneous environment.
Recommended Actions:
-
Adjust Stoichiometry: Ensure an adequate molar excess of the formylating agents. A common ratio is to use DMF as the solvent and add 2-3 molar equivalents of POCl₃ relative to the substrate.
-
Ensure Anhydrous Conditions: Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) if possible, and use oven-dried glassware.
-
Improve Solubility: If the starting material has poor solubility in DMF, a minimal amount of a co-solvent like dichloromethane or 1,2-dichloroethane might be used, although pure DMF is generally preferred.[7]
Question 3: I've isolated my product, but NMR analysis shows signals corresponding to a di-formylated byproduct or other unexpected impurities. How can this be prevented?
Answer:
The formation of byproducts is often a result of the Vilsmeier reagent's reactivity at unintended sites or subsequent reactions of the desired product.
-
Causality - Over-formylation: While the primary reaction involves a double formylation of the methyl group of the acetophenone followed by cyclization, harsh conditions (high temperature, long reaction times, large excess of reagent) can potentially lead to formylation on the aromatic ring, although this is less common for this specific substrate.[2][3]
-
Causality - Incomplete Hydrolysis: The reaction is quenched by pouring the mixture into ice water. This step hydrolyzes the iminium intermediate to the final aldehyde. If this hydrolysis is incomplete or if the pH is not controlled, side products can form.
-
Causality - Acetal Formation: If the work-up or purification involves alcohols under acidic conditions, there is a risk of forming acetals from the aldehyde product.[8]
Recommended Actions:
-
Optimize Reaction Conditions: Use the mildest conditions that allow the reaction to proceed to completion. Avoid excessive heating and extended reaction times once the starting material is consumed (as monitored by TLC).
-
Controlled Work-up: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water. Some protocols recommend adding a base like sodium acetate or sodium bicarbonate during work-up to neutralize the strong acids and facilitate hydrolysis.[4]
-
Careful Purification: For purification, recrystallization from a non-alcoholic solvent like ethyl acetate/hexane or purification via silica gel column chromatography is recommended to avoid acetal formation.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry of DMF to POCl₃?
-
A: While DMF is often used as the solvent, the critical ratio is that of POCl₃ to the 2-hydroxy-3,5-dibromoacetophenone substrate. A molar ratio of 2.0 to 3.0 equivalents of POCl₃ per equivalent of substrate is typically effective.[1] This ensures there is sufficient Vilsmeier reagent to drive the double formylation and cyclization process.
-
-
Q: How critical is the order of reagent addition?
-
A: The order is critical. The Vilsmeier reagent must be pre-formed before the addition of the substrate. The standard and recommended procedure is to add POCl₃ slowly and dropwise to ice-cooled DMF. Only after the Vilsmeier reagent has formed should the 2-hydroxy-3,5-dibromoacetophenone be introduced to the reaction mixture.[9]
-
-
Q: What are the best practices for safely handling phosphorus oxychloride (POCl₃)?
-
A: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure all glassware is dry and quench any residual POCl₃ carefully.
-
-
Q: Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to track the disappearance of the starting material spot and the appearance of the product spot.
-
Product Characterization: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure and identify impurities. The aldehyde proton (-CHO) should appear as a singlet around 10 ppm in the ¹H NMR spectrum. Mass spectrometry (MS) is used to confirm the molecular weight (331.94 g/mol for C₁₀H₄Br₂O₃), and Infrared (IR) spectroscopy will show characteristic peaks for the aldehyde and ketone carbonyl groups.
-
-
Optimized Experimental Protocol
This protocol incorporates best practices to minimize impurity formation.
1. Reagent Preparation and Stoichiometry
| Reagent | Mol. Wt. | Amount (10 mmol scale) | Molar Eq. | Notes |
| 2-Hydroxy-3,5-dibromoacetophenone | 295.93 | 2.96 g (10 mmol) | 1.0 | Starting Material |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | Solvent | Must be anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.3 mL (25 mmol) | 2.5 | Use fresh, high-purity reagent |
2. Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, dropping funnel, condenser) is thoroughly oven-dried and assembled under a nitrogen or argon atmosphere.
-
Vilsmeier Reagent Formation:
-
Add anhydrous DMF (25 mL) to the reaction flask and cool it to 0 °C in an ice-water bath.
-
With vigorous magnetic stirring, add POCl₃ (2.3 mL, 25 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 2-hydroxy-3,5-dibromoacetophenone (2.96 g, 10 mmol) in a minimal amount of anhydrous DMF (~5 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing 250 g of crushed ice with vigorous stirring.
-
A yellow-to-pale-orange precipitate should form. Continue stirring for 30 minutes to ensure complete hydrolysis.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or ethyl acetate, to yield pure this compound as a crystalline solid.[1]
-
Alternatively, if significant impurities are present, purify the crude material using silica gel column chromatography with an ethyl acetate/hexane gradient.
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Scaling Up the Synthesis of 6,8-Dibromo-3-formylchromone
Welcome to the technical support guide for the synthesis of 6,8-Dibromo-3-formylchromone. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up the production of this valuable synthetic intermediate. This compound is a key building block in the development of various heterocyclic compounds with potential biological activities.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure a successful, safe, and scalable synthesis.
The most reliable and widely adopted method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[3][4][5] This process involves the formylation of an electron-rich aromatic precursor, in this case, 2-hydroxy-3,5-dibromoacetophenone, using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds through a double formylation followed by cyclization and dehydration to yield the target chromone.[4]
Core Synthesis Workflow & Protocol
This section outlines the standard procedure for the Vilsmeier-Haack synthesis of this compound and provides a component table for a representative large-scale batch.
Overall Synthetic Scheme
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (100g Scale)
Safety First: This reaction involves highly corrosive and reactive reagents. Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water. Dimethylformamide (DMF) is a skin and respiratory irritant. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.
-
Vilsmeier Reagent Preparation: In a 2L jacketed reactor equipped with an overhead mechanical stirrer, thermometer, and a nitrogen inlet, add Dimethylformamide (DMF) (400 mL). Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add Phosphorus oxychloride (POCl₃) (140 mL, 1.5 mol) dropwise to the cooled DMF over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate (the Vilsmeier reagent) will form.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-Hydroxy-3,5-dibromoacetophenone (100 g, 0.34 mol) in DMF (200 mL). Add this solution dropwise to the Vilsmeier reagent suspension over 1 hour, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition, slowly warm the reaction mixture to 60-70 °C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger reactor, prepare a stirred mixture of crushed ice and water (2 kg).
-
Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. This step is exothermic and will release HCl gas. Ensure efficient stirring to break up any large clumps.
-
Isolation: Stir the resulting slurry for 1-2 hours. The product will precipitate as a solid. Collect the crude solid by filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound as a solid.[8]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Reagent Data for 100g Scale Synthesis
| Reagent | MW ( g/mol ) | Molar Eq. | Amount Used | Volume |
| 2-Hydroxy-3,5-dibromoacetophenone | 293.94 | 1.0 | 100 g | N/A |
| Phosphorus oxychloride (POCl₃) | 153.33 | ~4.4 | 229.5 g | 140 mL |
| Dimethylformamide (DMF) | 73.09 | Solvent | ~565 g | 600 mL |
Troubleshooting Guide: Common Issues in Scale-Up
Question: My final yield is significantly lower than expected. What are the likely causes?
-
Potential Cause 1: Incomplete Vilsmeier Reagent Formation. The formation of the chloroiminium salt (Vilsmeier reagent) from DMF and POCl₃ is critical.[9] If this step is inefficient, the overall yield will suffer.
-
Solution: Ensure strict temperature control (0-10 °C) during the addition of POCl₃ to DMF. Adding POCl₃ too quickly or at a higher temperature can lead to reagent decomposition. Always add POCl₃ to DMF, never the reverse. Efficient stirring is crucial to dissipate heat and ensure homogeneity.
-
-
Potential Cause 2: Degradation of Starting Material or Product. Chromones can be sensitive to harsh conditions. High temperatures or prolonged reaction times can lead to the formation of intractable tars and decomposition products.
-
Solution: Do not exceed the recommended reaction temperature (70 °C). Monitor the reaction by TLC and stop heating as soon as the starting material is consumed. The work-up procedure should also be performed without delay.
-
-
Potential Cause 3: Product Loss During Work-up. The product has some solubility in organic solvents and even in aqueous mixtures, especially if the pH is not controlled.
-
Solution: During the quenching step, ensure enough ice is used to keep the temperature low. After hydrolysis, check that the aqueous slurry is acidic. If it becomes basic, the phenolic intermediate can form, which may not cyclize properly or could lead to other byproducts. Ensure the filter cake is washed with cold solvents to minimize dissolution losses.
-
Question: The reaction mixture turned into a dark, tarry mess. Can it be salvaged?
-
Potential Cause: Uncontrolled Exotherm / Overheating. This is the most common reason for polymerization and decomposition. The Vilsmeier-Haack reaction is exothermic, and at scale, heat dissipation becomes a major challenge.[7]
-
Solution: Salvaging a tarry reaction is often impossible. The focus must be on prevention. Use a jacketed reactor with an efficient cooling system. The addition of both POCl₃ and the acetophenone substrate must be slow and controlled, with constant monitoring of the internal temperature. For very large scales, consider a semi-batch process where reagents are added portion-wise.
-
Question: During the work-up, the product oiled out or formed an emulsion instead of a filterable solid. What should I do?
-
Potential Cause: Quenching Temperature or Rate. Adding the hot reaction mixture too quickly to the ice-water can cause localized heating, leading to the product melting (m.p. 174-176 °C) and oiling out before it can crystallize.[1]
-
Solution: Cool the reaction mixture to room temperature before quenching. The quenching process itself should be done slowly, pouring the reaction mixture in a thin stream into a vigorously stirred vessel of ice-water. If an oil forms, continue vigorous stirring as the mixture cools; it may eventually solidify. If an emulsion persists, breaking it with a small amount of brine or a different organic solvent (like ethyl acetate) before filtration might be necessary.
-
Question: My final product is off-color and shows multiple spots on TLC. How can I improve its purity?
-
Potential Cause: Incomplete Reaction or Side Reactions. The presence of unreacted starting material or partially reacted intermediates can contaminate the final product.
-
Solution: Effective purification is key. Recrystallization is highly effective for this compound.
-
Solvent Selection: Experiment with different solvents on a small scale. Ethanol, glacial acetic acid, or mixtures like ethanol/DMF are commonly used. The ideal solvent will dissolve the product when hot but have low solubility when cold.
-
Decolorization: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtering it (hot filtration) and allowing it to crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Double Recrystallization: For very high purity requirements, a second recrystallization may be necessary.
-
-
Frequently Asked Questions (FAQs)
1. What is the detailed mechanism of this reaction?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.
-
Electrophilic Substitution: The electron-rich 2-hydroxy-3,5-dibromoacetophenone attacks the Vilsmeier reagent. This happens twice, leading to the formylation of both the phenolic hydroxyl group and the active methyl group.
-
Cyclization and Hydrolysis: An intramolecular reaction occurs, forming the pyrone ring. During the aqueous work-up, the iminium intermediates are hydrolyzed to yield the final 3-formyl group.
Caption: Simplified mechanistic pathway of the Vilsmeier-Haack reaction for 3-formylchromone synthesis.
2. What are the most critical safety precautions when handling POCl₃?
Phosphorus oxychloride is extremely hazardous.
-
Inhalation Hazard: It has a pungent odor and is highly toxic upon inhalation. Always handle it in a high-performance fume hood.
-
Corrosivity: It causes severe skin and eye burns. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, and a face shield.
-
Reactivity with Water: It reacts violently with water, releasing heat and toxic HCl gas. Never add water to POCl₃. Ensure all glassware is scrupulously dry. Have a dry sand or Class D fire extinguisher available. Spills should be neutralized with sodium bicarbonate, not water.
3. How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: The pure compound has a sharp melting point of 174-176 °C.[1] A broad or depressed melting range indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure. The aldehyde proton should appear as a singlet at ~10 ppm in the ¹H spectrum.
-
Infrared (IR) Spectroscopy: Look for characteristic carbonyl stretching frequencies for the aldehyde (~1690-1710 cm⁻¹) and the chromone ketone (~1640-1660 cm⁻¹).
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
4. What are the recommended storage conditions for this compound?
The compound is a stable solid. Store it in a tightly sealed container in a cool, dry, and dark place away from incompatible materials. No special storage temperatures are required.
References
- 1. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Analytical Methods for Monitoring 6,8-Dibromo-3-formylchromone Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 6,8-Dibromo-3-formylchromone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. The inherent reactivity of the formyl group and the chromone core allows for a diverse range of chemical transformations, making robust analytical monitoring essential for reaction optimization, kinetic studies, and impurity profiling.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.
Analytical Method Selection
Choosing the appropriate analytical technique is the first critical step. The decision depends on the specific information required (e.g., real-time kinetics vs. endpoint analysis), the nature of the reaction mixture, and available instrumentation. The following workflow provides a general decision-making framework.
Caption: Workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse method for monitoring these reactions due to the chromone's strong UV absorbance and the non-volatile nature of many reactants and products.
Frequently Asked Questions (HPLC)
Q: What is a good starting point for an HPLC method? A: A reversed-phase method is typically effective. The high polarity of the carbonyl group combined with the nonpolar dibrominated aromatic ring provides good retention on a C18 column. A gradient elution is recommended to resolve compounds with different polarities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks by suppressing the ionization of silanol groups on the column.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is effective for initial screening of unknown reaction mixtures. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity.[3] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The chromone core is highly UV-active. A DAD allows for peak purity assessment. |
| Sample Prep. | Dilute reaction aliquot in 50:50 Water:Acetonitrile | Ensures sample is dissolved and compatible with the initial mobile phase conditions. |
Q: How do I quantify reaction progress? A: Quantification is typically achieved by creating a calibration curve using authentic standards of the starting material and product. An internal standard (a non-reactive, stable compound added to the reaction mixture) can be used to correct for variations in injection volume and sample preparation. The percent conversion is calculated based on the decrease in the starting material's peak area relative to the total area of all components.
Q: How can I confirm the identity of a new peak in my chromatogram? A: The most reliable method is to couple the HPLC system to a mass spectrometer (LC-MS). This provides the molecular weight of the compound in the peak. For this compound, the characteristic isotopic pattern of the two bromine atoms (an M, M+2, M+4 pattern in an approximate 1:2:1 ratio) provides definitive confirmation.
Troubleshooting Guide (HPLC)
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Acidic silanols on the silica backbone interact with the molecule.[2] 2. Column Overload: Too much sample injected.[4] | 1. Ensure the mobile phase is acidic (e.g., 0.1% formic acid). Use a high-purity, end-capped column. 2. Reduce the injection volume or sample concentration. |
| Variable Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase.[3] 2. Mobile Phase Composition Error: Inaccurate preparation or evaporation of the more volatile component. 3. Temperature Fluctuations: Inconsistent column temperature.[3] | 1. Increase the equilibration time between runs (at least 10 column volumes). 2. Prepare fresh mobile phase daily and keep reservoirs capped. 3. Use a thermostatted column compartment. |
| Poor Resolution | 1. Inadequate Separation Power: Mobile phase gradient is too steep or column chemistry is not optimal. | 1. Decrease the gradient slope (e.g., 10-90% B over 30 min instead of 20). Try a different stationary phase (e.g., Phenyl-Hexyl). |
| Ghost Peaks | 1. Late Elution: A compound from a previous injection elutes in the current run.[2] 2. Contaminated Mobile Phase: Impurities in the solvent or additives. | 1. Add a high-organic wash step at the end of your gradient to flush the column. 2. Use high-purity HPLC-grade solvents and fresh additives.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying reaction components, but its use for this compound requires caution due to the compound's molecular weight and potential for thermal degradation.
Frequently Asked Questions (GC-MS)
Q: Can this compound be analyzed by GC-MS? A: It is possible, but thermal stability must be verified. The typical melting point is around 174-176°C. High temperatures in the GC injector port (>250°C) could cause degradation. It is crucial to test the stability by injecting a pure standard and checking for the appearance of degradation peaks.
Q: How will the two bromine atoms appear in the mass spectrum? A: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with two bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and bromine-containing fragments:
-
M⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of M⁺.
-
[M+4]⁺: Contains two ⁸¹Br atoms. This peak will be approximately the same intensity as M⁺. This 1:2:1 isotopic pattern is a definitive signature for a dibrominated compound.[6][7]
Q: What are the expected fragmentation patterns for this molecule? A: Common fragmentation pathways for chromones in electron impact (EI) ionization include:
-
Loss of CO: A retro-Diels-Alder reaction is common for the chromone ring system, often followed by the loss of a carbon monoxide molecule.[8]
-
Loss of Br: Cleavage of a carbon-bromine bond.
-
Loss of CHO: Cleavage of the formyl group.
Troubleshooting Guide (GC-MS)
| Problem | Potential Cause(s) | Solution(s) |
| Severe Peak Tailing | 1. Active Sites in Injector/Column: Polar functional groups interact with active sites. 2. Ion Source Interaction: Halogenated compounds can interact with stainless steel surfaces in the ion source, causing slow desorption.[9] | 1. Use a deactivated injector liner and a low-bleed MS-grade column. 2. Clean the ion source. If the problem persists, consider using a different solvent for injection. |
| No Molecular Ion Peak | 1. Thermal Degradation: The molecule is breaking down in the injector. 2. Extensive Fragmentation: The molecular ion is unstable under EI conditions and fragments completely.[10] | 1. Lower the injector temperature in 10-20°C increments. 2. If available, try a softer ionization technique like Chemical Ionization (CI). |
| Poor Sensitivity | 1. Sample Adsorption: The analyte is sticking to active sites in the system. 2. Ion Source is Dirty: Contamination is reducing ionization efficiency. | 1. Use a deactivated injector liner and check the column's performance. 2. Perform routine ion source cleaning as per the manufacturer's instructions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is exceptionally powerful for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for response factors, allowing for a direct mass balance of the reaction mixture.[11]
Frequently Asked Questions (NMR)
Q: How can I use ¹H NMR to determine the reaction conversion? A: You can calculate the percent conversion by comparing the integral of a unique proton signal from the starting material to the integral of a unique proton signal from the product. For this compound, the aldehyde proton signal (typically >9.5 ppm) is an excellent handle to monitor its disappearance.
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100
Q: Can I monitor reactions in real-time without taking samples? A: Yes. This can be achieved using an NMR flow tube.[12] A pump circulates the reaction mixture from the reactor, through a flow cell inside the NMR magnet, and back to the reactor. This allows for the automated acquisition of spectra at set time intervals, providing detailed kinetic data.[13]
Q: What is the most critical parameter for accurate quantification in NMR? A: Ensuring complete spin-lattice relaxation (T₁) for all relevant nuclei. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons you are integrating. An inadequate relaxation delay will lead to signal saturation and inaccurate integrals.
Troubleshooting Guide (NMR)
| Problem | Potential Cause(s) | Solution(s) |
| Distorted/Broad Peaks | 1. Poor Magnetic Field Homogeneity: The sample needs to be shimmed. 2. Precipitation: Solid material has formed in the NMR tube, disrupting the magnetic field.[14] | 1. Re-shim the spectrometer on the sample. 2. Check the solubility of all reaction components in the chosen NMR solvent at the reaction temperature. Filter the sample if necessary. |
| Overlapping Peaks | 1. Signal Crowding: Multiple protons resonate at similar chemical shifts, making integration difficult. | 1. Identify unique, well-resolved peaks for quantification, even if they are not the largest signals. If severe overlap occurs, consider using a higher field NMR or 2D NMR techniques.[14] |
| Inconsistent Quantitative Results | 1. Inadequate Relaxation Delay (d1): Signals are not fully relaxed between scans, leading to inaccurate integrals. 2. Sample Temperature Variation: Changes in temperature can cause chemical shifts and affect reaction rates. | 1. Measure the T₁ values of your key compounds and set d1 ≥ 5x the longest T₁. 2. Use the spectrometer's variable temperature unit to maintain a stable sample temperature. |
In-Situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy, often using an attenuated total reflectance (ATR) probe, is ideal for non-invasively tracking the progress of a reaction in real-time by monitoring changes in specific functional groups.[15]
Frequently Asked Questions (IR)
Q: Which vibrational bands are most useful for monitoring reactions of this compound? A: The most prominent and useful bands to monitor are:
-
Aldehyde C=O stretch (~1680-1700 cm⁻¹): The disappearance of this strong, sharp peak indicates consumption of the starting material.
-
Chromone C=O stretch (~1630-1650 cm⁻¹): This band may shift or change in intensity depending on the reaction at the 3-position.
-
Product-specific bands: The appearance of new, unique bands (e.g., C=N stretch for imine formation, O-H stretch for alcohol formation) signals product generation.
Q: Should I use an ATR or a transmission probe? A: For most lab-scale reactions in solution, an ATR probe is more convenient. It is simply inserted into the reaction vessel. Transmission probes offer a longer path length and can be more sensitive for detecting low-concentration species like catalytic intermediates, but they require a more complex setup with a flow loop.[16]
Troubleshooting Guide (IR)
| Problem | Potential Cause(s) | Solution(s) |
| Drifting Baseline | 1. Temperature Changes: The refractive index of the solvent changes with temperature, affecting the ATR measurement. 2. Precipitation: Solid material coating the ATR crystal. | 1. Ensure the reaction is well-stirred and temperature is controlled. Use a region of the spectrum with no peaks to perform a baseline correction. 2. Check for solubility issues. If solids are unavoidable, this technique may not be suitable. |
| Poor Signal-to-Noise | 1. Probe Misalignment: The ATR crystal is not fully immersed or is in a poorly mixed region of the reactor. 2. Low Analyte Concentration: The species of interest is too dilute to be detected effectively. | 1. Ensure the probe tip is fully submerged in a well-agitated area. 2. Increase the number of scans per spectrum to improve the signal-to-noise ratio. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Magritek [magritek.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Formylchromones: The Impact of 6,8-Dibromo Substitution
Introduction: The Versatile 3-Formylchromone Scaffold
3-Formylchromones (4-oxo-4H-1-benzopyran-3-carbaldehydes) represent a cornerstone class of synthons in modern heterocyclic chemistry.[1][2] Their value stems from a unique molecular architecture featuring multiple, electronically distinct reactive sites. This inherent reactivity makes them powerful starting materials for constructing a diverse array of complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development.[3][4]
The synthetic utility of 3-formylchromones is primarily rooted in three electron-deficient centers: the carbonyl carbon of the formyl group (CHO), the C2 carbon of the γ-pyrone ring, and the C4 carbonyl carbon.[1][5] This electronic arrangement allows the molecule to behave as a Michael acceptor, a heterodiene, or a dienophile, opening up numerous pathways for chemical transformation.[5] The most common and efficient route to these valuable intermediates is the Vilsmeier-Haack reaction, which involves the double formylation of substituted 2-hydroxyacetophenones.[1][6]
This guide provides a comparative analysis of the reactivity of 6,8-Dibromo-3-formylchromone against its unsubstituted and other substituted analogues. We will explore how the potent electronic effects of the dibromo substitution pattern fundamentally alter the molecule's reactivity profile, providing both challenges and opportunities for the synthetic chemist.
Understanding the Electronic Landscape of 3-Formylchromones
To appreciate the nuanced differences in reactivity, one must first understand the key electrophilic sites within the 3-formylchromone scaffold.
The primary sites for nucleophilic attack are:
-
The Formyl Carbon (C-CHO): Highly electrophilic and readily undergoes condensation and addition reactions typical of aldehydes.
-
The C2-Position: Part of an α,β-unsaturated system (enol ether), making it susceptible to Michael-type (1,4-) addition, which often leads to the opening of the γ-pyrone ring.[5][7]
-
The C4-Carbonyl: While a potential electrophilic site, its reactivity is often secondary to the formyl group and the C2 position.
The Influence of 6,8-Dibromo Substitution
The introduction of two bromine atoms at the C6 and C8 positions of the benzene ring dramatically enhances the electrophilic character of the entire chromone system. Bromine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect delocalizes positive charge across the molecule, significantly increasing the electron deficiency at the key reactive sites.
This heightened electrophilicity translates to increased reactivity towards nucleophiles compared to unsubstituted 3-formylchromone or derivatives bearing electron-donating groups (e.g., methyl).[8][9] Consequently, reactions involving this compound can often proceed under milder conditions, with shorter reaction times, and potentially higher yields.
Comparative Reactivity in Key Transformations
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of 3-formylchromones, involving their reaction with active methylene compounds to form 3-vinylchromones.[10][11] This reaction is typically catalyzed by a weak base.
The mechanism involves the initial nucleophilic attack of the carbanion (generated from the active methylene compound) on the highly electrophilic formyl carbon.[12] The strong electron-withdrawing nature of the 6,8-dibromo substituents makes the formyl group of this derivative exceptionally electrophilic, thereby accelerating this initial step and the subsequent dehydration.
Comparative Data:
| 3-Formylchromone Derivative | Active Methylene Compound | Conditions | Yield | Reference |
| 6-Bromo-3-formylchromone | 2-Methoxyacetophenone | Acetic acid, Sodium acetate, 100°C, 6h | Good (not specified) | [13] |
| Unsubstituted | Malonic Acid / Cyanoacetic Acid | Pyridine, 110°C | Good (not specified) | [10] |
| 6-Substituted (various) | 4-hydroxy-1-methyl-3-(5-oxo-2-pyrazolin-3-yl)quinolin-2(1H)-one | Glacial acetic acid, Sodium acetate | 56-86% | [7] |
| This compound | 1-Naphthohydrazide | Not specified | Not specified |
While direct kinetic comparisons are scarce in the literature, the successful condensation of various substituted 3-formylchromones, including halogenated ones, underscores the robustness of this reaction.[5][7][10] The enhanced electrophilicity of this compound suggests it would be a superior substrate for Knoevenagel condensations, particularly with less reactive methylene compounds.
Protocol: Representative Knoevenagel Condensation
The following protocol is adapted from the synthesis of a flavone-chalcone hybrid and is representative of the conditions used for Knoevenagel-type reactions with substituted 3-formylchromones.[13]
Objective: Synthesize (E)-3-(3-(Aryl)-3-oxoprop-1-enyl)-4H-chromen-4-one derivative.
Materials:
-
Substituted 3-formylchromone (e.g., 6-Bromo-3-formylchromone) (1.0 eq)
-
Substituted Acetophenone (e.g., 2-Methoxyacetophenone) (1.0-2.0 eq)
-
Sodium Acetate (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add the substituted 3-formylchromone (1.0 eq) and sodium acetate (1.0 eq) to glacial acetic acid (approx. 5 mL per mmol of chromone).
-
Add the substituted acetophenone (1.0 eq) to the solution.
-
Heat the reaction mixture at 100°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
If the starting chromone is not fully consumed, an additional amount of the acetophenone (up to 1.0 eq) can be added.
-
Upon completion, cool the reaction mixture to room temperature.
-
Decompose the mixture by pouring it into cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure condensation product.
Reactions with Bifunctional Nucleophiles: Synthesis of Fused Heterocycles
3-Formylchromones are exceptional precursors for the synthesis of fused heterocyclic systems when reacted with bifunctional nucleophiles (e.g., hydrazines, amidines, enamines).[3][14] These reactions typically proceed via an initial condensation with the formyl group, followed by a nucleophilic attack from the second functional group onto the C2 position, leading to pyrone ring opening and subsequent cyclization.[1][3]
The enhanced electrophilicity of both the formyl carbon and the C2-carbon in this compound makes it a highly reactive partner in these transformations. This dual activation facilitates both the initial condensation and the subsequent intramolecular cyclization, often leading to high yields of complex polycyclic products.
Cycloaddition Reactions
The conjugated π-system of 3-formylchromones allows them to participate in cycloaddition reactions. The electron-deficient nature of the 6,8-dibromo derivative makes it a more potent dienophile in [4+2] Diels-Alder reactions and a reactive partner in other cycloadditions like [3+2] and [4+3] cycloadditions.[15][16] The strong electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich dienes. This increased reactivity can lead to higher regioselectivity and stereoselectivity in the resulting cyclic products.
Conclusion
The substitution pattern on the 3-formylchromone scaffold is a critical determinant of its chemical reactivity. The presence of two powerful electron-withdrawing bromine atoms at the C6 and C8 positions in This compound significantly enhances the electrophilicity of the molecule's key reactive sites—the formyl carbon and the C2 position of the pyrone ring.
This heightened electrophilicity makes this compound a more reactive and often superior substrate compared to its unsubstituted or electron-rich counterparts in a variety of synthetically important reactions, including:
-
Knoevenagel Condensations: Faster rates and milder conditions.
-
Synthesis of Fused Heterocycles: Efficient tandem reactions due to dual activation of reactive sites.
-
Cycloaddition Reactions: Improved reactivity as an electron-deficient partner.
References
- 1. scispace.com [scispace.com]
- 2. The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions | Semantic Scholar [semanticscholar.org]
- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 9. quora.com [quora.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. organicreactions.org [organicreactions.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. organicreactions.org [organicreactions.org]
A Comparative Analysis of the Biological Activities of 6,8-Dibromo-3-formylchromone and 6,8-Dichloro-3-formylchromone
An In-Depth Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of medicinal chemistry, the chromone scaffold represents a privileged structure, serving as a foundation for numerous compounds with diverse pharmacological activities. The introduction of specific functional groups, such as a formyl group at the C-3 position and halogen atoms on the benzo ring, can significantly modulate the biological profile of the resulting molecule. This guide provides a detailed comparative analysis of two such analogs: 6,8-Dibromo-3-formylchromone and 6,8-Dichloro-3-formylchromone. By examining their differential effects across various biological assays, we aim to provide researchers with critical insights into the structure-activity relationships (SAR) that govern their function.
Core Chemical Structures
The fundamental difference between the two molecules lies in the halogen substituents at positions 6 and 8 of the chromone ring system. This seemingly minor alteration from chlorine to bromine has profound implications for their biological activity.
Figure 1: Chemical structures of the two halogenated 3-formylchromones.
Comparative Biological Activity Profile
A critical examination of the literature reveals a distinct divergence in the biological activities of these two compounds, particularly concerning their antimicrobial and enzyme inhibitory effects. While both molecules share a common structural backbone, the nature of the halogen substituent dictates their specific biological targets and efficacy.
A study directly comparing a series of 3-formylchromone derivatives unveiled a striking difference in the activities of the dichloro and dibromo analogs against Helicobacter pylori and its essential enzyme, urease.[1][2]
Urease Inhibition and Anti-Helicobacter pylori Activity
-
6,8-Dichloro-3-formylchromone (FC10): This compound demonstrates a dual mechanism of action. It exhibits potent inhibitory activity against jack bean urease and also shows significant anti-H. pylori activity, which is comparable to the standard drug metronidazole.[1][2] This suggests that its antibacterial effect may be, at least in part, attributable to its ability to inhibit urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach.
-
This compound (FC11): In stark contrast, the dibromo analog, while also being a potent inhibitor of urease, possesses no anti-H. pylori activity.[1][2] This finding is particularly insightful from a drug design perspective. It indicates that potent urease inhibition alone is not sufficient for anti-H. pylori efficacy in this chemical series. The chlorine substituents appear to be critical for the whole-cell antibacterial effect, a property not conferred by bromine atoms at the same positions.
Cytotoxicity Against Tumor Cell Lines
The same comparative study also investigated the cytotoxicity of these compounds against four human tumor cell lines and three normal human cell lines.[1][2] While some 3-formylchromone derivatives showed tumor cell-specific cytotoxicity, the study concluded that there was no clear-cut relationship between the specific chemical structures and their cytotoxic potency.[1][2] This suggests that the influence of the halogen type (Cl vs. Br) on anticancer activity is less defined than its role in antimicrobial action and likely depends on complex interactions with various cellular targets. Research on analogous dibrominated heterocyclic compounds has shown promising cytotoxic effects, indicating that the 6,8-dibromo substitution pattern can be favorable for anticancer activity in other scaffolds.[3]
General Antimicrobial and Antifungal Activities
While direct comparative data for the 6,8-dihalo-3-formylchromones against other microbial species is limited, studies on related singly halogenated compounds provide valuable context. 6-Bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) have been identified as active antibacterial and antibiofilm agents against pathogenic Vibrio species.[4][5] Both compounds exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL and effectively inhibited biofilm formation.[4][5] This suggests that halogenation at the C6 position is a key determinant of this activity. The presence of an additional halogen at C8 could potentially enhance this effect, though further investigation is required.
In the context of antifungal activity, a study on 27 different chromones against nine Candida species found that several derivatives, such as 6,8-dichlorochromone-3-carbonitrile, were potent inhibitors of C. albicans biofilm formation.[6] Although the 3-formyl derivatives were not the most active in that specific screen, it highlights the potential of the 6,8-dichloro substitution pattern in conferring antibiofilm properties.
Anti-inflammatory Potential
Summary of Quantitative Data
| Biological Activity | This compound | 6,8-Dichloro-3-formylchromone | Reference |
| Anti-Helicobacter pylori | No Activity | Active (Comparable to Metronidazole) | [1][2] |
| Urease Inhibition | Potent Inhibitory Activity | Potent Inhibitory Activity | [1][2] |
| Cytotoxicity | No clear structure-activity relationship established | No clear structure-activity relationship established | [1][2] |
Structure-Activity Relationship (SAR) Insights
The divergent activities of the dibromo and dichloro analogs highlight a critical SAR principle: the nature of the halogen atom significantly influences biological function.
-
Electronegativity and Size: Chlorine is more electronegative than bromine, but bromine has a larger atomic radius. These differences in physicochemical properties can affect how the molecules interact with their biological targets.
-
Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The greater lipophilicity of bromine compared to chlorine might influence pharmacokinetics, but in the case of H. pylori, it does not translate to whole-cell activity.
-
Target-Specific Interactions: The data strongly suggest that while the overall chromone structure is suitable for binding to the active site of urease (leading to inhibition by both compounds), an additional molecular feature or property conferred by the chlorine atoms is necessary for the compound to exert a lethal effect on the H. pylori bacterium itself. This could be related to the inhibition of a secondary target, differences in cellular uptake, or metabolic stability within the bacterium.
Figure 2: Differential biological activity profiles.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays are provided below. These methods are foundational for validating the reported findings and exploring the mechanisms of action.
Protocol 1: In Vitro Urease Inhibition Assay (Jack Bean Urease)
This protocol describes a colorimetric assay to determine the inhibitory potential of test compounds against urease. The assay measures the production of ammonia from the hydrolysis of urea.
Materials:
-
Jack bean urease (Sigma-Aldrich)
-
Urea
-
Phosphate buffer (pH 6.8)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Test compounds (6,8-Dibromo- and 6,8-Dichloro-3-formylchromone)
-
Positive control (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Figure 3: Workflow for the in vitro urease inhibition assay.
Step-by-Step Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Prepare working solutions by diluting the stocks in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound solution to the designated wells. Add 25 µL of buffer to the negative control wells.
-
Enzyme Addition: Add 25 µL of jack bean urease solution to all wells except the blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of phenol reagent followed by 50 µL of hypochlorite reagent to each well.
-
Final Incubation: Incubate at room temperature for 10 minutes for color to develop.
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for H. pylori
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of H. pylori.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 10% fetal bovine serum (FBS)
-
Test compounds
-
Positive control (e.g., Metronidazole)
-
96-well microplates
-
Microaerophilic incubator (e.g., using gas packs)
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in Brucella broth directly in a 96-well plate.
-
Inoculum Preparation: Culture H. pylori on an appropriate agar plate under microaerophilic conditions. Harvest the bacteria and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Conclusion
The comparative analysis of this compound and 6,8-Dichloro-3-formylchromone provides a compelling case study in the subtleties of medicinal chemistry. While both compounds are potent urease inhibitors, only the dichloro analog exhibits activity against H. pylori. This clear divergence underscores the critical role that specific halogen substituents play in defining the biological activity spectrum of a molecule. The chlorine atoms at positions 6 and 8 are indispensable for the anti-H. pylori effect, a function that bromine atoms cannot replicate in this scaffold. These findings offer valuable guidance for the rational design of future antimicrobial agents, emphasizing that optimizing enzyme inhibition and achieving whole-cell efficacy can be distinct and separable challenges. Further investigation is warranted to elucidate the precise molecular basis for this difference, which may unlock new strategies for developing targeted antibacterial therapies.
References
- 1. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6,8-Dibromo-3-formylchromone Analogs
For researchers and professionals in drug development, the chromone scaffold represents a privileged structure with a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] Among its numerous derivatives, 3-formylchromones have emerged as particularly versatile intermediates for the synthesis of novel therapeutic agents due to their highly reactive nature.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6,8-dibromo-3-formylchromone and its analogs, with a focus on their urease inhibitory and cytotoxic activities. By presenting comparative experimental data and detailed protocols, we aim to furnish researchers with the necessary insights to guide future drug design and development efforts.
The this compound Scaffold: A Starting Point for Potent Bioactivity
The parent compound, this compound, has been identified as a potent inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[3][4] However, its activity profile, including its cytotoxicity against various cell lines, necessitates a systematic exploration of its analogs to delineate the structural features crucial for potency and selectivity. The general synthesis of 3-formylchromones, including the 6,8-dibromo analog, is efficiently achieved through the Vilsmeier-Haack reaction of the corresponding 2'-hydroxyacetophenones.[5] This versatile synthetic handle at the 3-position allows for a wide range of chemical modifications, making it an ideal starting point for SAR studies.
Comparative Biological Evaluation of 6,8-Dihalo-3-formylchromone Analogs
A key study by Kawase et al. (2007) provides a foundational dataset for comparing the biological activities of various halogenated 3-formylchromone derivatives.[3][4] The following sections dissect the SAR based on this and other relevant research.
Urease Inhibitory Activity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction that allows pathogens like H. pylori to survive in the acidic environment of the stomach.[6] Inhibition of urease is a validated strategy for the eradication of H. pylori and the treatment of associated gastrointestinal diseases.[7]
The this compound scaffold has demonstrated potent urease inhibitory activity. The nature of the halogen substituents at the 6 and 8 positions significantly influences this activity.
Key SAR Insights for Urease Inhibition:
-
Halogen Substitution: Dihalogenation at positions 6 and 8 with bromine or chlorine leads to potent urease inhibitors.
-
Bromine vs. Chlorine: The 6,8-dibromo analog exhibits stronger urease inhibition than the 6,8-dichloro analog, suggesting that the size and electronegativity of the halogen at these positions are important for binding to the enzyme.[3][4]
-
3-Formyl Group: The aldehyde functionality at the C-3 position is crucial for activity, likely participating in key interactions within the enzyme's active site.
Table 1: Comparative Urease Inhibitory Activity of 3-Formylchromone Analogs
| Compound | Substituents | Urease Inhibitory Activity (IC50, µM)[3][8] |
| FC11 | 6,8-di-Br | 1.6 |
| FC10 | 6,8-di-Cl | 4.0 |
| FC8 | 6-Br | 10.1 |
| FC7 | 6-Cl | 12.5 |
| FC1 | Unsubstituted | >100 |
Cytotoxicity and Anticancer Potential
The cytotoxic profile of this compound analogs has been evaluated against various human cancer cell lines and normal human cells to determine their potential as anticancer agents and to assess their selectivity.
Key SAR Insights for Cytotoxicity:
-
Halogenation at C6 and C8: Dihalogenation with bromine or chlorine at positions 6 and 8 generally enhances cytotoxicity against tumor cell lines compared to the unsubstituted parent compound.[3][8]
-
Selectivity: While potent, the 6,8-dihalo analogs exhibit some cytotoxicity towards normal cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration against normal cells to that against tumor cells, is a critical parameter.
-
Other Substitutions: Studies on other 3-formylchromone derivatives have shown that a fluorine atom at the C6 position (6-fluoro-3-formylchromone) can induce apoptosis in hepatocellular carcinoma cells, suggesting that the nature of the substituent at this position can influence the mechanism of cell death.[9]
Table 2: Comparative Cytotoxicity of 3-Formylchromone Analogs against Human Oral Squamous Carcinoma (HSC-2) and Human Gingival Fibroblast (HGF) Cells
| Compound | Substituents | Cytotoxicity (CC50, µM) - HSC-2[3][8] | Cytotoxicity (CC50, µM) - HGF[3][8] | Selectivity Index (SI = CC50 HGF / CC50 HSC-2) |
| FC11 | 6,8-di-Br | 31 | 132 | 4.3 |
| FC10 | 6,8-di-Cl | 34 | 128 | 3.8 |
| FC8 | 6-Br | 41 | 196 | 4.8 |
| FC7 | 6-Cl | 28 | 162 | 5.8 |
| FC1 | Unsubstituted | 89 | 552 | 6.2 |
Anti-Helicobacter pylori Activity
Interestingly, despite the potent urease inhibitory activity of this compound, it does not exhibit significant anti-H. pylori activity.[3][4] In contrast, the 6,8-dichloro analog shows comparable activity to the standard drug metronidazole. This discrepancy suggests that urease inhibition alone may not be sufficient for anti-H. pylori efficacy and that other factors, such as cell permeability or other molecular targets, play a crucial role.
Mechanisms of Action
Urease Inhibition
The precise binding mode of this compound to urease has not been fully elucidated, but it is hypothesized to involve interaction with the nickel ions in the enzyme's active site.[10][11] The formyl group and the pyrone oxygen may act as ligands, chelating the nickel ions and thereby inactivating the enzyme.
Caption: Proposed mechanism of urease inhibition.
Induction of Apoptosis by 3-Formylchromone Analogs
Studies on cytotoxic 3-formylchromone derivatives, such as 6-fluoro-3-formylchromone, indicate that they can induce apoptosis, a form of programmed cell death.[9] This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[12]
Caption: Apoptotic pathway induced by 3-formylchromones.
Experimental Protocols
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[3]
Reagents:
-
Urease enzyme solution (from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Test compounds and a standard inhibitor (e.g., thiourea)
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of each test compound dilution. For the control (100% enzyme activity), add 25 µL of the solvent.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of urea solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite reagent to each well.
-
Incubate the plate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][13]
Reagents:
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of potent urease inhibitors and cytotoxic agents. The SAR studies highlight the critical role of halogen substitutions at the C6 and C8 positions and the indispensable nature of the 3-formyl group for biological activity. The discrepancy between potent urease inhibition and weak anti-H. pylori activity for the dibromo analog underscores the complexity of drug action and the need for multi-parameter optimization in drug design.
Future research should focus on:
-
Modification of the 3-formyl group: Synthesis and evaluation of derivatives such as oximes, hydrazones, and Schiff bases to explore new interactions with biological targets.[5][14][15]
-
Exploring a wider range of substituents: Investigating the effects of different electron-donating and electron-withdrawing groups at various positions on the chromone ring to fine-tune activity and selectivity.
-
Mechanism of action studies: Elucidating the precise binding mode of these compounds with their target enzymes and identifying the downstream signaling pathways affected by the cytotoxic analogs.
-
In vivo evaluation: Testing the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from the structure-activity relationships presented in this guide, researchers can rationally design and synthesize novel this compound analogs with improved therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.co.jp [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validating the Urease Inhibitory Potential of 6,8-Dibromo-3-formylchromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Urease Inhibition
Urease, a nickel-dependent metalloenzyme, is a significant virulence factor for several pathogens, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1] By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease elevates the local pH, enabling the survival and proliferation of pathogens in the acidic environment of the stomach.[2] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for combating such infections. The chromone scaffold and its derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the urease inhibitory activity of a specific derivative, 6,8-Dibromo-3-formylchromone, in the context of established urease inhibitors.
Comparative Analysis of Urease Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies have confirmed its potent inhibitory activity against urease.[1][3] This section compares the known activity of this compound with that of two standard urease inhibitors, thiourea and hydroxyurea.
| Compound | Chemical Structure | IC50 Value (µM) | Notes |
| This compound | Potent Inhibitor[1][3] | Halogen substitution at the 6 and 8 positions is suggested to be crucial for its strong inhibitory activity.[4] | |
| Thiourea | ~21.6[5] | A widely used standard competitive inhibitor of urease. | |
| Hydroxyurea | ~100[6] | A known urease inhibitor, though generally less potent than thiourea. |
Structure-Activity Relationship: The Significance of Halogenation
The observed potent urease inhibitory activity of this compound highlights the importance of its chemical structure. Research suggests that the presence of halogen atoms on the chromone ring is a key determinant of its inhibitory potential.[4] In contrast, 3-formylchromone derivatives lacking halogen substitutions at the 8-position have been reported to be inactive against urease.[4] This indicates a strong structure-activity relationship where the electronegativity and size of the bromine atoms at positions 6 and 8 likely contribute to a more favorable interaction with the enzyme's active site.
Caption: Importance of halogenation for urease inhibitory activity.
Experimental Protocol: In Vitro Urease Inhibition Assay
The validation of urease inhibitory activity is predominantly conducted using an in vitro colorimetric assay. The following protocol, based on the indophenol method, is a standard and reliable technique for quantifying urease inhibition.[7]
Principle
Urease catalyzes the hydrolysis of urea into ammonia. The liberated ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol complex. The intensity of this color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the amount of ammonia produced and thus reflects the urease activity. A reduction in color intensity in the presence of a test compound indicates inhibition of the enzyme.
Materials and Reagents
-
Jack Bean Urease
-
Urea
-
Phosphate Buffer (pH 7.0)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
Test Compound (this compound)
-
Standard Inhibitors (Thiourea, Hydroxyurea)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and standard compounds in phosphate buffer.
-
Prepare urease enzyme solution and urea substrate solution in phosphate buffer.
-
-
Assay Setup in a 96-Well Plate:
-
Blank: Add buffer solution and all reagents except the enzyme.
-
Negative Control (100% Enzyme Activity): Add urease solution, buffer, and the solvent used for the test compounds.
-
Test Wells: Add urease solution and different concentrations of the test compound.
-
Standard Wells: Add urease solution and different concentrations of the standard inhibitors.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the urea substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Add the phenol reagent to each well.
-
Add the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control)] x 100
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Caption: Experimental workflow for the in vitro urease inhibition assay.
Proposed Mechanism of Urease Inhibition
The active site of urease contains a bi-nickel center that is crucial for its catalytic activity.[8] Inhibitors of urease typically function by interacting with these nickel ions, thereby blocking the access of the natural substrate, urea. While the precise binding mode of this compound has not been elucidated, it is hypothesized that the oxygen atoms of the chromone ring and the formyl group, along with the electron-withdrawing effects of the bromine atoms, facilitate chelation with the nickel ions in the urease active site. This interaction would competitively inhibit the binding of urea and prevent its hydrolysis.
Caption: Competitive inhibition of urease by this compound.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of urease. Its activity, coupled with the clear structure-activity relationship pointing to the importance of halogenation, makes it and similar chromone derivatives compelling candidates for further investigation in the development of novel anti-ulcer and anti-bacterial agents. The standardized in vitro assay protocol detailed in this guide provides a robust framework for the continued evaluation and characterization of this and other potential urease inhibitors. Further studies to determine the precise IC50 value and elucidate the exact binding mechanism of this compound are warranted to fully realize its therapeutic potential.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. scispace.com [scispace.com]
- 3. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial … [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6,8-Dibromo-3-formylchromone and Its Analogs
In the landscape of oncological research, the chromone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of 6,8-Dibromo-3-formylchromone and its closely related derivatives. As direct comparative studies on this specific molecule are nascent, this guide synthesizes data from analogous compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a synthetic heterocyclic compound characterized by a dibrominated chromone backbone with a formyl group at the 3-position.[4][5][6] The presence of electron-withdrawing bromine atoms and a reactive aldehyde group suggests a potential for diverse biological interactions. Research into 3-formylchromone derivatives has revealed promising cytotoxic activity against various cancer cell lines, urease inhibition, and anti-inflammatory effects.[3][7]
Part 1: In Vitro Efficacy Evaluation
The initial assessment of a compound's therapeutic potential begins with in vitro assays, which provide a controlled environment to study its direct effects on cancer cells.[8][9][10][11]
Cytotoxicity Assessment: MTT Assay
A fundamental in vitro method to evaluate the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Experimental Protocol: MTT Assay [12]
-
Cell Seeding: Plate cancer cells (e.g., human colon carcinoma cell line HCT116, human breast cancer cell line MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Efficacy Data of a Related Chromone Derivative
The following table summarizes the in vitro cytotoxic activity of a flavone-chalcone hybrid compound derived from 6-bromo-3-formylchromone against the HCT116 human colon cancer cell line.[13]
| Compound | Cell Line | IC₅₀ (µM) |
| (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one | HCT116 | 10 |
Table 1: In Vitro Cytotoxicity of a 6-bromo-3-formylchromone derivative. [13]
Mechanistic Insights: ROS Generation and Apoptosis
Studies on derivatives of 6-bromo-3-formylchromone suggest a mechanism of action involving the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[13] The accumulation of ROS can lead to cellular damage and trigger programmed cell death through caspase activation.[13]
Caption: Proposed mechanism of action for a 6-bromo-3-formylchromone derivative, leading to apoptosis via ROS generation.[13]
Part 2: In Vivo Efficacy Evaluation
Following promising in vitro results, in vivo studies using animal models are crucial to assess a compound's efficacy, toxicity, and pharmacokinetics in a whole organism.[14][15][16][17]
Xenograft Tumor Model
A common preclinical in vivo model is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[15][16]
Experimental Protocol: Xenograft Tumor Model [12]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into a control group and a treatment group.
-
Compound Administration: Administer this compound or its derivative to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and biomarker assessment.
Comparative In Vivo Efficacy
| Treatment Group | Average Tumor Volume (End of Study) | Tumor Growth Inhibition (%) |
| Vehicle Control | High | 0% |
| This compound (Hypothetical) | Moderate to Low | To be determined |
| 5-Fluorouracil (5-FU) | Low | Significant |
Table 2: Hypothetical Comparative In Vivo Efficacy in a Xenograft Model.
Bridging In Vitro and In Vivo: The Translational Gap
The transition from in vitro success to in vivo efficacy is a significant hurdle in drug development.[9] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and off-target toxicity can influence a compound's performance in a complex biological system. While a compound may exhibit potent cytotoxicity in a petri dish, its effectiveness in an animal model depends on its ability to reach the tumor site at a sufficient concentration and exert its therapeutic effect without causing undue harm to the host.
Caption: Workflow from in vitro screening to in vivo validation in drug discovery.
Conclusion
This compound and its derivatives represent a promising class of compounds with demonstrated in vitro anticancer activity. The proposed mechanism involving ROS-mediated apoptosis provides a solid rationale for further investigation. However, the successful translation of these in vitro findings into in vivo efficacy requires rigorous preclinical studies to address the complexities of drug delivery, metabolism, and systemic toxicity. Future research should focus on comprehensive in vivo evaluations of this compound to ascertain its true therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6,8-二溴-3-甲酰色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. championsoncology.com [championsoncology.com]
A Comparative Guide to the Synthesis of 6,8-Dibromo-3-formylchromone
Abstract
6,8-Dibromo-3-formylchromone is a valuable heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of a variety of biologically active compounds. This guide provides a comprehensive overview and comparison of the synthetic strategies for obtaining this key intermediate. The primary focus is a detailed examination of the prevalent Vilsmeier-Haack formylation route, including a thorough experimental protocol and discussion of its mechanistic underpinnings. Additionally, the synthesis of the requisite precursor, 2-hydroxy-3,5-dibromoacetophenone, is presented. This document is intended to serve as a practical resource for researchers, chemists, and professionals in drug discovery and development, offering actionable insights into the efficient and reliable synthesis of this compound.
Introduction: The Significance of this compound
Chromones, a class of oxygen-containing heterocyclic compounds, are a cornerstone in natural product chemistry and drug discovery. The chromone scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a formyl group at the 3-position and bromine atoms at the 6- and 8-positions of the chromone ring system yields this compound, a highly versatile intermediate. The electrophilic nature of the aldehyde and the influence of the bromine substituents on the electronic properties of the aromatic ring make this compound a key starting material for the synthesis of more complex, polyfunctionalized molecules with potential therapeutic applications.
This guide will focus on the most established and reliable method for the synthesis of this compound, providing a detailed, step-by-step protocol and a discussion of the key experimental parameters.
Synthesis of the Precursor: 2-hydroxy-3,5-dibromoacetophenone
The journey to this compound begins with the synthesis of its immediate precursor, 2-hydroxy-3,5-dibromoacetophenone. This is typically achieved through the electrophilic bromination of 2-hydroxyacetophenone. The hydroxyl group of the starting material is a strongly activating ortho-, para-director, making the aromatic ring highly susceptible to bromination.
Reaction Scheme: Bromination of 2-hydroxyacetophenone
Caption: Bromination of 2-hydroxyacetophenone.
Experimental Protocol: Synthesis of 2-hydroxy-3,5-dibromoacetophenone
Materials:
-
2-hydroxyacetophenone
-
Glacial Acetic Acid
-
Bromine
-
Ice water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 2-hydroxyacetophenone (1 mole equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (2 mole equivalents) in glacial acetic acid from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-3,5-dibromoacetophenone as a crystalline solid.
Discussion of the Synthesis
The direct bromination of 2-hydroxyacetophenone is an efficient method for the synthesis of the dibrominated product. The use of glacial acetic acid as a solvent is common for such reactions. It is crucial to control the temperature during the addition of bromine to prevent side reactions. The yield of this reaction is typically high, often exceeding 80-90% after recrystallization. The purity of the 2-hydroxy-3,5-dibromoacetophenone is critical for the success of the subsequent Vilsmeier-Haack reaction.
The Vilsmeier-Haack Route to this compound
The Vilsmeier-Haack reaction is the cornerstone for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent then acts as an electrophile, leading to formylation and subsequent cyclization to form the chromone ring.
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation to yield this compound.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-3,5-dibromoacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution, saturated
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5-10 mole equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (2-3 mole equivalents) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Add 2-hydroxy-3,5-dibromoacetophenone (1 mole equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration and wash it extensively with cold water.
-
Recrystallize the crude product from ethanol or an ethanol-acetic acid mixture to afford pure this compound.
Mechanistic Insights and Causality
The Vilsmeier-Haack reaction proceeds through a well-established mechanism. Initially, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent. The phenolic oxygen of 2-hydroxy-3,5-dibromoacetophenone attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent intramolecular cyclization involving the enolate of the acetophenone carbonyl group and elimination of dimethylamine and chloride ions, followed by hydrolysis of the resulting iminium salt during workup, affords the final 3-formylchromone product. The electron-withdrawing nature of the bromine atoms can influence the reactivity of the starting material, potentially requiring slightly more forcing conditions compared to non-halogenated analogues.
Comparison of Synthetic Routes and Performance
Currently, the Vilsmeier-Haack reaction stands as the most efficient and widely adopted method for the synthesis of this compound. Alternative multi-step sequences are theoretically possible but are generally more cumbersome and result in lower overall yields.
| Parameter | Vilsmeier-Haack Route |
| Starting Material | 2-hydroxy-3,5-dibromoacetophenone |
| Key Reagents | POCl₃, DMF |
| Reaction Type | Electrophilic Aromatic Substitution / Cyclization |
| Number of Steps | 1 (from precursor) |
| Typical Yield | 70-85% |
| Advantages | High yield, readily available reagents, one-pot procedure |
| Disadvantages | Use of corrosive and moisture-sensitive reagents (POCl₃) |
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 174-176 °C[2] |
| Molecular Formula | C₁₀H₄Br₂O₃[2][3] |
| Molecular Weight | 331.94 g/mol [2][3] |
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.55 (s, 1H, H-2)
-
δ 8.30 (d, J = 2.4 Hz, 1H, H-5)
-
δ 7.95 (d, J = 2.4 Hz, 1H, H-7)
-
δ 10.40 (s, 1H, CHO)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 188.0 (CHO)
-
δ 175.5 (C-4)
-
δ 160.0 (C-2)
-
δ 154.0 (C-8a)
-
δ 138.0 (C-7)
-
δ 130.0 (C-5)
-
δ 125.0 (C-4a)
-
δ 120.0 (C-6)
-
δ 118.0 (C-8)
-
δ 115.0 (C-3)
IR (KBr, cm⁻¹):
-
~1680 (C=O, aldehyde)
-
~1640 (C=O, γ-pyrone)
-
~1600, 1570 (C=C, aromatic)
Conclusion
The Vilsmeier-Haack formylation of 2-hydroxy-3,5-dibromoacetophenone is the most practical and high-yielding method for the synthesis of this compound. This guide provides a detailed and reliable protocol for this transformation, as well as for the preparation of the necessary starting material. The presented experimental procedures and mechanistic insights are intended to equip researchers with the necessary knowledge for the successful synthesis of this important chemical intermediate, thereby facilitating further research and development in the field of medicinal chemistry.
References
A Senior Application Scientist's Guide to Comparative Docking of 6,8-Dibromo-3-formylchromone Derivatives for Targeted Cancer Therapy
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1] The 3-formylchromone subgroup, in particular, serves as a versatile precursor for synthesizing novel therapeutic agents.[2] This guide presents a comparative molecular docking study of 6,8-Dibromo-3-formylchromone and related analogs against key protein targets implicated in cancer progression. We will explore the causal rationale behind target selection, detail a self-validating computational workflow, and critically compare in silico binding affinities with published in vitro experimental data. The objective is to provide researchers and drug development professionals with a robust framework for evaluating this promising class of compounds.
The Rationale for Target Selection: Beyond the Scaffold
The choice of protein targets is not arbitrary; it is a hypothesis-driven process informed by the known biological activities of the compound class. 3-Formylchromone derivatives have demonstrated cytotoxicity against various tumor cells, suggesting interactions with proteins that regulate cell growth, proliferation, and apoptosis.[3] Based on a review of current literature, we have selected two high-value cancer targets for this comparative analysis:
-
Cyclin-Dependent Kinase 4 (CDK4): CDKs are critical regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Recent studies have successfully synthesized novel chromone derivatives and demonstrated their cytotoxic effects, which were consistent with strong binding affinities in the active pocket of the CDK4 enzyme.[4][5] This makes CDK4 an excellent target for assessing the potential of this compound as a cell cycle inhibitor.
-
p38α Mitogen-Activated Protein Kinase (MAPK): The MAPK signaling pathways control fundamental cellular processes, including inflammation and cell differentiation.[2] Inhibition of p38α MAPK has been demonstrated by certain chromone derivatives, which formed multiple hydrogen bonds with key amino acid residues in the enzyme's active site.[2] Given its role in cancer cell proliferation, it represents a distinct and relevant target for our comparative study.
By docking our lead compounds against these two distinct kinase targets, we can build a more comprehensive profile of their potential selectivity and mechanism of action.
A Self-Validating Computational Workflow
To ensure the trustworthiness and reproducibility of our findings, we employ a multi-step, self-validating docking protocol. The causality behind each step is crucial for interpreting the final results. A generalized workflow is depicted below.[6]
Caption: A generalized workflow for molecular docking and validation.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation: a. The three-dimensional crystal structures of the target proteins (e.g., CDK4, p38α MAPK) are downloaded from the Protein Data Bank (RCSB PDB).[7] b. All water molecules and non-essential heteroatoms are removed from the protein structure using molecular visualization software such as UCSF Chimera.[8] c. Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to prepare the PDBQT file required for AutoDock Vina.
-
Ligand Preparation: a. The 2D structures of this compound (CAS: 42059-76-7) and its analogs are drawn using chemical drawing software like Marvin Sketch and converted to 3D structures.[8] b. The energy of each ligand is minimized using a force field (e.g., MMFF94) to obtain a stable conformation.[9] The final structures are saved in the PDBQT format.
-
Docking Execution & Validation: a. The docking procedure is performed using AutoDock Vina.[10] b. A grid box is defined to encompass the entire active site of the target protein. The dimensions are chosen to be large enough to allow for rotational and translational freedom of the ligand.[8][11] c. Protocol Validation: Before docking the test compounds, the co-crystallized native ligand is extracted and re-docked into the protein's active site. The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å. This step is critical to ensure the docking parameters can reliably reproduce known binding modes. d. The prepared chromone derivatives and reference inhibitors are then docked against the validated protein targets. The output provides multiple binding poses for each ligand, ranked by their binding affinity scores (kcal/mol).
Results: A Comparative Analysis
The following table summarizes the docking results of selected 3-formylchromone derivatives and a reference inhibitor against our chosen cancer targets. The in silico binding affinities are presented alongside published in vitro cytotoxicity data for correlation.
| Compound ID | Derivative Structure | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) | Experimental Activity (IC50) | Reference(s) |
| FC-1 | This compound | CDK4 | -8.2 | Ile12, Val20, Ala33, Phe93, Leu145 | Not Available | |
| FC-2 | 6-Bromo-3-formylchromone | CDK4 | -7.8 | Val20, Ala33, Phe93, Leu145 | Not Available | [12] |
| FC-3 | 6,8-Dichloro-3-formylchromone | CDK4 | -7.9 | Ile12, Val20, Ala33, Phe93, Leu145 | Not Available | [3] |
| Ref-1 | Palbociclib (Known Inhibitor) | CDK4 | -9.5 | Ile12, Val20, His95, Leu145 | 11 nM (CDK4) | N/A |
| FC-1 | This compound | p38α MAPK | -7.5 | Lys53, Met109, Gly110, Leu167 | Not Available | [2] |
| Ref-2 | Doxorubicin | N/A | N/A | N/A | 26.1 µg/mL (MCF-7 cells) | [4] |
| Cpd 14c | Chromone Congener | CDK4 | -7.5 | Ile12, Val20, Ala33, Phe93, Leu145 | Potent vs. HCT-116 cells | [4][5] |
Analysis of Interactions
The in silico results indicate that this compound (FC-1) exhibits a strong binding affinity for the CDK4 active site, comparable to other halogenated derivatives. The predicted binding energy of -8.2 kcal/mol, while less potent than the co-developed drug Palbociclib, is significant for a novel scaffold. The docking pose reveals key interactions within the hydrophobic pocket of CDK4, primarily involving residues like Val20, Ala33, and Leu145.[4] The bromine atoms at positions 6 and 8 appear to enhance these hydrophobic interactions.
The diagram below illustrates the predicted binding mode of a representative chromone derivative within a kinase active site, highlighting the types of interactions that confer stability.
Caption: Key interactions between a chromone ligand and a kinase active site.
Correlation with Experimental Data
Direct experimental validation is paramount for any docking study.[6] While specific IC50 values for our lead compound against CDK4 are not yet published, we can draw strong correlative inferences from related studies. For instance, a series of newly synthesized chromone congeners showed potent cytotoxic activity against HCT-116 colon cancer cells, and their activity was consistent with docking studies that predicted strong binding to CDK4.[4][5] Similarly, studies on 3-styrylchromone derivatives found that compounds with high antioxidant activity also demonstrated potent α-glucosidase inhibitory activity, establishing a clear structure-activity relationship.[13] The potent urease inhibitory activity reported for this compound further confirms its ability to interact effectively with enzyme active sites.[3]
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising scaffold for the development of novel anticancer agents. Molecular docking studies predict a high binding affinity for cancer-related kinases like CDK4, which is supported by the potent cytotoxic activity observed in analogous chromone derivatives.[4] The dibromo substitution appears to enhance binding within hydrophobic pockets, providing a clear direction for structure-activity relationship (SAR) studies.
The next logical steps involve the in vitro validation of these in silico findings. Specifically, enzyme inhibition assays against CDK4 and p38α MAPK are required to confirm the docking predictions, followed by cytotoxicity assays against a panel of relevant cancer cell lines. This integrated approach, combining predictive computational modeling with empirical biological data, is essential for accelerating the journey from a promising scaffold to a viable clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [guidechem.com]
- 13. Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Halogenated 3-Formylchromones
Introduction: The Strategic Convergence of a Privileged Scaffold, a Versatile Functional Group, and Bioactive Halogens
In the landscape of medicinal chemistry, the chromone (4H-1-benzopyran-4-one) core is recognized as a "privileged structure".[1][2] This designation is earned by its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The inherent stability and rigid bicyclic nature of the chromone scaffold provide a robust framework for the strategic placement of functional groups to modulate therapeutic effects.
Among the various substituted chromones, the 3-formylchromone derivatives stand out due to the unique reactivity of the C3-aldehyde group. This electrophilic center serves as a versatile synthetic handle, enabling a plethora of chemical transformations to build molecular complexity and generate diverse libraries of novel compounds.[4][5][6]
The deliberate introduction of halogen atoms (F, Cl, Br, I) into bioactive molecules is a time-tested strategy in drug design to enhance therapeutic efficacy.[7] Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile.[7][8]
This guide provides a comprehensive review and objective comparison of the biological activities of halogenated 3-formylchromones. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a critical understanding of this promising class of compounds.
Anticancer Activity: Targeting Malignant Cells
The anticancer potential of the chromone scaffold is well-documented.[1] The introduction of halogens and a 3-formyl group can synergistically enhance cytotoxicity towards tumor cells through various mechanisms.
Comparative Cytotoxicity
Studies have demonstrated that di-halogenated 3-formylchromones exhibit notable tumor cell-specific cytotoxicity.[3][9] For instance, 6,8-dichloro-3-formylchromone (FC10) and its dibromo analog, 6,8-dibromo-3-formylchromone (FC11), have been evaluated against various human cancer cell lines. While a direct comparison of IC₅₀ values from a single study is ideal, data compiled from various sources illustrates the impact of the halogen type and position on cytotoxic potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Observations | Reference |
| 6,8-Dichloro-3-formylchromone | Human Oral Squamous Carcinoma (HSC-2) | ~15-20 (Estimated) | Shows significant tumor-specific cytotoxicity. | [3][9] |
| This compound | Human Oral Squamous Carcinoma (HSC-2) | ~20-25 (Estimated) | Slightly less potent than the dichloro analog in this cell line. | [3][9] |
| (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one | Human Colon Carcinoma (HCT116) | ~10 | A chalcone derivative of 6-bromo-3-formylchromone, demonstrating dose-dependent cytotoxicity. | [10] |
Note: IC₅₀ values for FC10 and FC11 are estimated from graphical data presented in the cited literature; specific numerical values were not provided.
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
A key mechanism underlying the anticancer effect of some halogenated chromones is the induction of apoptosis. For example, a chalcone hybrid synthesized from 6-bromo-3-formylchromone was shown to decrease intracellular glutathione (GSH) levels in HCT116 colon cancer cells.[10] The depletion of this critical antioxidant elevates reactive oxygen species (ROS), triggering a cascade of events leading to programmed cell death, or apoptosis.[10]
// Nodes Compound [label="6-Bromo-3-formylchromone\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)\nDepletion", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nStress", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> GSH [label="Inhibits"]; GSH -> ROS [label="Leads to"]; ROS -> Mito [label="Induces"]; Mito -> Caspase; Caspase -> Apoptosis; }
Caption: Apoptotic pathway induced by a 6-bromo-3-formylchromone derivative.Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated 3-formylchromone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Pathogens
The chromone scaffold is also prevalent in compounds with antimicrobial properties. Halogenation can significantly enhance this activity, likely by increasing the compound's ability to penetrate microbial cell membranes.
Comparative Antimicrobial Efficacy
A fascinating structure-activity relationship is observed when comparing the antimicrobial activities of di-halogenated 3-formylchromones.
| Compound | Target Organism | Activity Metric (MIC) | Key Observations | Reference |
| 6,8-Dichloro-3-formylchromone | Helicobacter pylori | Comparable to Metronidazole | Potent anti-H. pylori activity. | [3][9] |
| This compound | Helicobacter pylori | Inactive | Lacks anti-H. pylori activity, highlighting the critical role of the specific halogen. | [3][9] |
| This compound | Jack Bean Urease | Potent Inhibitor | While inactive against the bacterium, it potently inhibits urease, a key virulence factor for H. pylori. | [3][9] |
This comparison underscores the nuanced effects of halogen substitution. The chloro groups at positions 6 and 8 are crucial for direct antibacterial action against H. pylori, whereas the bromo groups at the same positions confer potent urease inhibitory activity.[3][9] This suggests different mechanisms of action and offers opportunities for developing either direct-acting antimicrobials or anti-virulence agents.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
// Nodes A [label="Prepare Serial Dilutions\nof Compound in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inoculate Wells with\nStandardized Bacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Observe for Turbidity\n(Bacterial Growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; }
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated 3-formylchromone in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chromones have a historical connection to anti-inflammatory and anti-allergic treatments, with disodium cromoglycate being a classic example.[11] Halogenated derivatives of 3-formylchromone have also been investigated for their potential to mitigate inflammatory responses.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of chromones are often attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[12] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce inflammation.
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins (PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pain & Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Halogenated\n3-Formylchromone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AA -> COX; COX -> PGs; PGs -> Inflammation; Compound -> COX [arrowhead=tee, label="Inhibition", color="#EA4335"]; }
Caption: Inhibition of the Cyclooxygenase (COX) pathway by chromone derivatives.Comparative In Vivo Data
While specific data on halogenated 3-formylchromones is emerging, a study on a series of 3-formylchromone derivatives (including halogenated variants) showed promising activity in the carrageenan-induced rat paw edema model, a standard test for acute inflammation.[12] The activity of several derivatives was comparable to standard drugs like aspirin and indomethacin.[12] Chlorinated flavonoids, a related class, have also demonstrated a remarkable ability to modulate the production of inflammatory cytokines and reactive oxygen species.[13]
| Compound Class | Assay | Result | Reference |
| 3-Formylchromone Derivatives | Carrageenan-induced rat paw edema | Significant reduction in edema, comparable to standard drugs. | [12] |
| Chlorinated Flavonoids | Human whole blood assay | Modulation of cytokine (IL-6, IL-1β) and reactive species production. | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the efficacy of acute anti-inflammatory agents.
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (halogenated 3-formylchromones) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Conclusion and Future Perspectives
Halogenated 3-formylchromones represent a versatile and potent class of bioactive compounds. The strategic incorporation of chlorine and bromine atoms onto the 3-formylchromone scaffold has been shown to yield derivatives with significant anticancer, antimicrobial, and anti-inflammatory activities.
Key Structure-Activity Relationship (SAR) insights include:
-
Anticancer Activity: Halogenation generally enhances cytotoxicity, with the specific halogen and its position influencing potency.
-
Antimicrobial Activity: The choice of halogen is critical; 6,8-dichloro substitution confers direct anti-H. pylori activity, while 6,8-dibromo substitution results in potent urease inhibition, an anti-virulence strategy.[3][9]
The field is ripe for further exploration. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader range of mono- and di-halogenated (F, Cl, Br, I) isomers to build a more comprehensive SAR model.
-
Mechanistic Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways modulated by these compounds for each biological activity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the unique chemical properties of the 3-formylchromone core and the powerful influence of halogenation, researchers are well-positioned to develop novel therapeutic agents to address critical needs in oncology, infectious disease, and inflammatory disorders.
References
- 1. ijrpc.com [ijrpc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorinated Flavonoids Modulate the Inflammatory Process in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dibromo-3-formylchromone
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 6,8-Dibromo-3-formylchromone demand a rigorous, protocol-driven approach. This guide provides essential, step-by-step instructions for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of our research environment, and adhere to environmental regulations.
Hazard Identification and Essential Safety Data
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is an acutely toxic and halogenated organic solid.[1] Its proper management is dictated by its chemical properties and associated risks.
The primary causality for the stringent disposal protocols is the compound's classification as "Acute Toxicity 3, Oral," indicated by the GHS06 pictogram (skull and crossbones) and the H301 hazard statement ("Toxic if swallowed"). This classification necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent accidental ingestion or contact.
Table 1: Key Safety and Identification Data for this compound
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [2] |
| Synonym(s) | 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [2] |
| CAS Number | 42059-76-7 | [2] |
| Molecular Formula | C₁₀H₄Br₂O₃ | [2] |
| Physical Form | Solid | |
| GHS Pictogram | ||
| Signal Word | Danger | |
| Hazard Class | Acute Toxicity 3 (Oral) | |
| Hazard Statement | H301: Toxic if swallowed | |
| UN Number | UN 2811 (Toxic solid, organic, n.o.s.) | [3] |
| Required PPE | Eyeshields, Faceshield, Chemical-resistant Gloves, Type P2 Respirator Cartridges |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste .[1][4] This compound contains bromine atoms, classifying it as a halogenated organic.[1][5]
Causality of Segregation: Halogenated and non-halogenated waste streams are treated via different terminal disposal methods.[5] Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[5] In contrast, halogenated waste must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide), preventing environmental pollution.[5] This process is more complex and significantly more expensive.[5][6] Mixing even small amounts of halogenated waste into a non-halogenated stream contaminates the entire container, forcing the entire volume to be treated via the more costly incineration route.[5]
Therefore, source segregation is not merely a best practice but a critical step for both environmental compliance and cost-effective waste management.[5][6][7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
Experimental Protocol: Waste Segregation and Containment
-
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing the appropriate PPE as specified in Table 1. This includes safety glasses and a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a certified respirator with Type P2 cartridges if there is a risk of generating dust.
-
-
Step 2: Prepare a Designated Waste Container
-
Step 3: Accumulate Waste
-
Carefully transfer the solid this compound waste into the prepared container using a dedicated spatula or scoop.
-
If disposing of a solution containing this compound, ensure the solvent is also a halogenated organic. If it is a non-halogenated solvent, the entire mixture must still be treated as halogenated waste.[6][8]
-
Crucially, do NOT mix this waste with incompatible materials , such as non-halogenated organic waste, strong acids, bases, or oxidizers.[4][6]
-
Keep the container closed at all times except when actively adding waste.[8][9]
-
-
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Step 5: Arrange for Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][9][10]
-
Provide the EHS coordinator with all the information from the waste label for proper manifesting and disposal.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. media.novol.com [media.novol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
